molecular formula C12H15ClN2O B1318917 4-(Piperidin-4-yloxy)benzonitrile hydrochloride CAS No. 333954-90-8

4-(Piperidin-4-yloxy)benzonitrile hydrochloride

Cat. No.: B1318917
CAS No.: 333954-90-8
M. Wt: 238.71 g/mol
InChI Key: VXGQMTUMJLRDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2O and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperidin-4-yloxybenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGQMTUMJLRDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591172
Record name 4-[(Piperidin-4-yl)oxy]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333954-90-8
Record name Benzonitrile, 4-(4-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333954-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Piperidin-4-yl)oxy]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a versatile heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents.[1] Its structural features, combining a piperidine ring and a benzonitrile moiety, make it a valuable building block in medicinal chemistry, particularly in the fields of neuroscience and oncology.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing aspects from formulation and bioavailability to pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 333954-90-8[2][3]
Molecular Formula C₁₂H₁₅ClN₂O[2][3]
Molecular Weight 238.72 g/mol [3]
Appearance Predicted: Solid[4]
Melting Point Not experimentally determined.N/A
Boiling Point Not experimentally determined.N/A
Solubility Predicted: Low in water (for free base)[4]
pKa Not experimentally determined.N/A
LogP Predicted (for free base): 1.7[5]

Experimental Protocols for Physicochemical Characterization

To address the data gaps for this compound, this section provides detailed, standardized experimental methodologies for determining its key physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • A preliminary rapid heating is performed to determine an approximate melting range.

    • For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 20°C below the estimated melting point.[6][7]

    • The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[6][8] A sharp melting range (typically ≤ 1°C) is indicative of high purity.

Aqueous Solubility Determination

Solubility is a crucial factor influencing a drug's absorption and bioavailability. As a hydrochloride salt, this compound is expected to have higher aqueous solubility than its free base form due to the formation of an ionic salt.[9][10]

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a mechanical shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a basic nitrogen atom, like the piperidine moiety in the target molecule, the pKa of its conjugate acid is determined. This value is critical for predicting the extent of ionization at physiological pH, which affects solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in deionized water.[11] The ionic strength of the solution is typically maintained with a background electrolyte like potassium chloride.[11]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[11]

  • Data Acquisition: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated piperidine has been neutralized.[11] This can be calculated using the Henderson-Hasselbalch equation.

LogP and LogD Determination

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. LogP refers to the partitioning of the neutral form of the molecule, while LogD accounts for both the neutral and ionized forms at a specific pH.

Methodology: Shake-Flask Method

  • System Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD) are pre-saturated with each other.[12]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then the layers are allowed to separate.[13]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.[14]

  • Calculation:

    • LogP is calculated as the logarithm of the ratio of the concentration of the neutral species in n-octanol to its concentration in water.

    • LogD at a specific pH is calculated as the logarithm of the ratio of the total concentration of the compound (neutral and ionized forms) in n-octanol to the total concentration in the aqueous buffer.[12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a research compound like this compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Application Synthesis Synthesis of 4-(Piperidin-4-yloxy)benzonitrile HCl Purification Purification and Characterization (NMR, MS) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Aqueous Solubility (Shake-Flask) Purification->Solubility pKa pKa Determination (Potentiometric Titration) Purification->pKa LogP LogP/LogD Determination (Shake-Flask) Purification->LogP DataAnalysis Data Analysis and Interpretation MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis DrugDev Informing Drug Development Decisions (Formulation, ADME Prediction) DataAnalysis->DrugDev

Caption: Workflow for Physicochemical Profiling.

Potential Biological Significance

While specific signaling pathways directly modulated by this compound have not been extensively reported, its utility as a synthetic intermediate suggests the biological relevance of the core structure. Piperidine and its derivatives are common scaffolds in centrally active pharmaceuticals. The incorporation of this moiety often targets G-protein coupled receptors (GPCRs), ion channels, and transporters in the central nervous system. Further research is required to elucidate the specific biological targets and signaling pathways associated with derivatives of this compound.

Conclusion

This compound is a compound of significant interest for pharmaceutical research and development. This guide has consolidated the available physicochemical data and provided a detailed framework of experimental protocols necessary for a comprehensive characterization. The systematic determination of these properties is a critical step in advancing compounds of this class from discovery to clinical application, enabling a more rational approach to drug design and formulation.

References

Spectral Data Analysis of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-(Piperidin-4-yloxy)benzonitrile hydrochloride (CAS Number: 333954-90-8).[1][2][3] Due to the limited availability of published experimental spectra for this specific salt, this document presents predicted data based on the analysis of its constituent functional groups and data from analogous structures. It also outlines detailed experimental protocols for acquiring actual spectral data.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₂H₁₅ClN₂O[1][3]

  • Molecular Weight: 238.72 g/mol [1][3]

  • Synonyms: 4-(4-piperidinyloxy)benzonitrile hydrochloride

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from similar chemical structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 11.0br s2HN-H₂⁺ (piperidine)
7.7 - 7.8d2HAr-H (ortho to -CN)
7.1 - 7.2d2HAr-H (ortho to -O)
~4.8 - 5.0m1HO-CH (piperidine)
~3.3 - 3.5m2HN-CH₂ (piperidine, equatorial)
~3.1 - 3.3m2HN-CH₂ (piperidine, axial)
~2.2 - 2.4m2HC-CH₂-C (piperidine, equatorial)
~2.0 - 2.2m2HC-CH₂-C (piperidine, axial)

Predicted in DMSO-d₆

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~162Ar-C-O
~134Ar-C (ortho to -CN)
~119-C≡N
~116Ar-C (ortho to -O)
~105Ar-C-CN
~72O-CH (piperidine)
~42N-CH₂ (piperidine)
~29C-CH₂-C (piperidine)

Predicted in DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/zIon
203.118[M+H]⁺ (protonated free base)
225.100[M+Na]⁺ (sodiated free base)

Predicted for the free base, 4-(Piperidin-4-yloxy)benzonitrile (C₁₂H₁₄N₂O, Exact Mass: 202.11).[4] The hydrochloride salt itself is not typically observed directly in ESI-MS.

IR (Infrared) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3200 - 2700N-H⁺ stretch (ammonium salt)
~2225C≡N stretch (nitrile)
~1605, ~1510C=C stretch (aromatic)
~1250C-O-C stretch (aryl ether)
~1170C-N stretch (piperidine)

Predicted as a solid (KBr pellet or thin film)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. Given the hydrochloride salt's polarity, DMSO-d₆ is often a good choice to ensure solubility and to observe exchangeable protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • Spectral Width: 0 to 180 ppm

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Mass Spectrometer.

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water (50:50) at a concentration of approximately 10 µg/mL.

Acquisition Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-30 V

  • Source Temperature: 100-120 °C

  • Desolvation Temperature: 250-350 °C

  • Mass Range: 50-500 m/z

Data Analysis:

  • Identify the peak corresponding to the protonated molecule of the free base ([M+H]⁺).

  • Look for other common adducts, such as the sodium adduct ([M+Na]⁺).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Place a portion of the mixture into a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol).

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6][7]

  • Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[6][7]

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Compare the obtained spectrum with reference spectra of similar compounds if available.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution for NMR/MS Solid Prep Solid Prep Sample->Solid Prep for IR NMR NMR ¹H NMR ¹³C NMR Dissolution->NMR MS Mass Spec. ESI-TOF Dissolution->MS IR IR FTIR Solid Prep->IR NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data m/z Values Fragmentation MS->MS_Data IR_Data Absorption Bands Functional Groups IR->IR_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride. Due to the limited availability of a publicly accessible, fully characterized ¹H NMR spectrum for this specific hydrochloride salt, this guide presents a predicted spectrum based on the analysis of its constituent parts: the 4-cyanophenoxy group and the protonated piperidine ring. The predictions are derived from established principles of NMR spectroscopy and data from closely related chemical structures.

This document offers a comprehensive overview of the anticipated chemical shifts, multiplicities, and coupling constants. It also includes a detailed, generalized experimental protocol for the acquisition of a ¹H NMR spectrum for a similar amine hydrochloride salt, along with visual representations of the molecule's structure and the experimental workflow.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound is summarized in the table below. These values are estimations based on the analysis of analogous compounds. The proton numbering scheme is provided in the chemical structure diagram.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-1, H-5~ 7.6 - 7.8Doublet2H~ 8.0 - 9.0
H-2, H-4~ 7.0 - 7.2Doublet2H~ 8.0 - 9.0
H-3~ 4.7 - 4.9Multiplet1H-
H-6, H-10 (equatorial)~ 3.3 - 3.5Multiplet2H-
H-6, H-10 (axial)~ 3.1 - 3.3Multiplet2H-
H-7, H-9 (equatorial)~ 2.2 - 2.4Multiplet2H-
H-7, H-9 (axial)~ 2.0 - 2.2Multiplet2H-
NH₂⁺~ 9.0 - 10.0Broad Singlet2H-

Note on Predictions: The chemical shifts for the piperidine ring protons (H-6 to H-10) are particularly sensitive to the protonation state of the nitrogen atom. In the hydrochloride salt, the nitrogen is protonated, leading to a significant downfield shift of the adjacent protons (H-6, H-10) compared to the free base. The exact chemical shifts can also be influenced by the solvent used and the concentration of the sample. The NH₂⁺ signal is expected to be a broad singlet and may exchange with residual water in the solvent, which could affect its intensity and position.

Structural and Pathway Diagrams

To visualize the molecular structure and the analytical workflow, the following diagrams have been generated using Graphviz (DOT language).

Caption: Chemical structure of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis a Weigh 5-10 mg of the hydrochloride salt b Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) a->b c Transfer to a 5 mm NMR tube b->c d Insert sample into NMR spectrometer c->d e Lock, tune, and shim the instrument d->e f Acquire ¹H NMR spectrum e->f g Fourier transform the FID f->g h Phase and baseline correct the spectrum g->h i Calibrate the chemical shift scale (e.g., to residual solvent peak) h->i j Integrate signals and determine multiplicities and coupling constants i->j k Assign peaks to corresponding protons j->k

Caption: Experimental workflow for ¹H NMR spectrum analysis.

Experimental Protocols

The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of an amine hydrochloride salt such as this compound.

1. Sample Preparation:

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

    • 5 mm NMR tube of good quality

    • Pasteur pipette and bulb

    • Small vial

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the hydrochloride salt into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often a good choice for hydrochloride salts due to its ability to dissolve polar compounds and its exchangeable proton signal appearing at a distinct chemical shift.

    • Gently agitate the vial to dissolve the sample completely. Sonication may be used to aid dissolution if necessary.

    • Using a clean Pasteur pipette, transfer the solution into the NMR tube. Avoid introducing any solid particles. If particulates are present, filter the solution through a small plug of cotton or glass wool in the pipette.

    • Ensure the sample height in the NMR tube is sufficient for the instrument's detector, typically around 4-5 cm.

2. NMR Instrument Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Typical Parameters:

    • Insert the NMR tube into the spectrometer's probe.

    • Locking: Lock the field frequency onto the deuterium signal of the solvent.

    • Tuning and Matching: Tune and match the probe to the appropriate frequency for ¹H nuclei.

    • Shimming: Shim the magnetic field to achieve homogeneity, which will result in sharp, symmetrical peaks.

    • Acquisition Parameters:

      • Pulse Angle: A 30° or 45° pulse is typically sufficient.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

      • Spectral Width: A spectral width of 12-16 ppm is generally appropriate.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J-values) for each signal.

  • Structure Assignment: Correlate the processed spectral data with the molecular structure to assign each signal to its corresponding proton(s).

This guide provides a foundational understanding of the ¹H NMR analysis of this compound for professionals in the field of drug development and chemical research. The provided data and protocols should facilitate the characterization and quality control of this compound.

An In-depth Technical Guide to the Predicted ¹³C NMR Chemical Shifts of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(Piperidin-4-yloxy)benzonitrile hydrochloride. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages data from structurally similar molecules and established principles of ¹³C NMR spectroscopy to offer a reliable prediction of its chemical shifts. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in drug discovery and development workflows.

Introduction

This compound is a chemical intermediate of interest in medicinal chemistry and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and verification of such molecules. Specifically, ¹³C NMR provides critical information about the carbon skeleton of a molecule. This guide presents a predicted ¹³C NMR spectrum for the title compound, offering a valuable reference for researchers working with this and related substances.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from the analysis of ¹³C NMR data for analogous structures, including 4-substituted benzonitriles and 4-substituted piperidines. The formation of the hydrochloride salt is anticipated to have a minor deshielding effect on the piperidine ring carbons, particularly those alpha to the nitrogen atom, compared to the free base.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (C≡N)~118Typical chemical shift for a nitrile carbon.
C2 (C-CN)~106Quaternary carbon of the benzonitrile, shifted downfield by the nitrile group.
C3, C5~134Aromatic CH carbons ortho to the nitrile group.
C4, C6~116Aromatic CH carbons meta to the nitrile group and ortho to the ether oxygen.
C7 (C-O)~162Aromatic carbon attached to the ether oxygen, significantly deshielded.
C8 (CH-O)~72Piperidine carbon attached to the ether oxygen.
C9, C11~42Piperidine carbons alpha to the nitrogen, deshielded due to protonation.
C10~30Piperidine carbon beta to the nitrogen.

Methodology for Prediction

The prediction of the ¹³C NMR chemical shifts was based on the following logical steps, illustrated in the workflow diagram below:

  • Substructure Analysis : The target molecule was dissected into its primary structural fragments: a 4-oxybenzonitrile moiety and a 4-substituted piperidinium ring.

  • Database Search for Analogs : A comprehensive search of chemical databases was performed to find experimental ¹³C NMR data for compounds containing these substructures.

  • Analysis of Substituent Effects : The chemical shifts of the parent structures (benzonitrile and piperidine) were compared with their substituted derivatives to understand the electronic effects of the ether linkage and the nitrile group.

  • Effect of Protonation : The effect of hydrochloride salt formation on the piperidine ring carbons was estimated based on literature data for similar piperidinium salts. Generally, protonation of the nitrogen atom leads to a downfield shift (deshielding) of the adjacent carbons (C9 and C11).

  • Compilation of Predicted Shifts : The predicted chemical shifts were compiled by combining the information gathered from the analysis of analogous structures and substituent effects.

G Prediction Workflow for 13C NMR Chemical Shifts A Target Molecule: 4-(Piperidin-4-yloxy)benzonitrile HCl B Substructure Analysis: - 4-Oxybenzonitrile - 4-Substituted Piperidinium A->B C Database Search for Analogs: - Substituted Benzonitriles - Substituted Piperidines B->C D Analysis of Substituent Effects (SCS) C->D E Analysis of Protonation Effects on Piperidine C->E F Compilation of Predicted Chemical Shifts D->F E->F G Generation of Data Table F->G

Caption: Workflow for predicting ¹³C NMR chemical shifts.

Structural Assignment and Rationale

The assignment of the predicted chemical shifts to the specific carbon atoms of this compound is illustrated below. The numbering of the carbon atoms is provided for clarity.

Navigating the Fragmentation Landscape: A Technical Guide to the Mass Spectrometry of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pattern of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride. In the absence of publicly available experimental data for this specific compound, this guide synthesizes established fragmentation principles for its core piperidine and benzonitrile moieties to predict its behavior under mass spectrometric analysis. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry who are working with this or structurally related compounds.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 4-(Piperidin-4-yloxy)benzonitrile is expected to be influenced by the ionization technique employed, with electrospray ionization (ESI) being a common method for such polar molecules. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is the expected precursor ion. The molecular formula of the free base is C12H14N2O, with a monoisotopic mass of 202.1106 Da. The hydrochloride salt has a molecular formula of C12H15ClN2O and a formula weight of 238.71 g/mol [1]. The fragmentation of the protonated molecule is likely to proceed through several key pathways involving the piperidine ring, the ether linkage, and the benzonitrile group.

The piperidine ring is prone to characteristic cleavages, often initiated by the protonated nitrogen atom.[2] Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen, is a common fragmentation route for piperidine derivatives.[2] Ring-opening reactions can also occur. The benzonitrile moiety is relatively stable; however, fragmentation can involve the loss of the cyano group or cleavage of the ether bond.[3][4]

The proposed fragmentation pathways are illustrated in the diagram below.

G cluster_main Proposed Fragmentation Pathway of 4-(Piperidin-4-yloxy)benzonitrile Precursor Ion [M+H]⁺ m/z 203.1184 Fragment_A Piperidinium Ion m/z 86.0964 Precursor Ion->Fragment_A Cleavage of C-O bond Fragment_B 4-Hydroxybenzonitrile Cation m/z 120.0446 Precursor Ion->Fragment_B Cleavage of C-O bond Fragment_D Benzonitrile Radical Cation m/z 102.0311 Precursor Ion->Fragment_D Loss of Piperidin-4-ol Fragment_C Iminium Ion m/z 56.0491 Fragment_A->Fragment_C Loss of C2H4 G cluster_workflow Experimental Workflow for MS Analysis SamplePrep Sample Preparation (1 mg/mL stock, dilute to 1-10 µg/mL) LC Liquid Chromatography (C18 column, gradient elution) SamplePrep->LC ESI Electrospray Ionization (Positive Ion Mode) LC->ESI FullScan Full Scan MS (Identify [M+H]⁺) ESI->FullScan MSMS Product Ion Scan (MS/MS) (Fragment [M+H]⁺) FullScan->MSMS DataAnalysis Data Analysis (Interpret Fragmentation Pattern) MSMS->DataAnalysis

References

Navigating the Solid State: A Technical Guide to the Crystal Structure of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure determination of piperidine-containing benzonitrile derivatives, with a specific focus on the structural characteristics of this class of compounds. Due to the absence of publicly available crystallographic data for 4-(Piperidin-4-yloxy)benzonitrile hydrochloride, this paper presents a comprehensive analysis of the closely related compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, as a case study. The methodologies and data interpretation are broadly applicable to the crystallographic analysis of similar small molecules.

Introduction

The three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), crystal structure analysis is a critical component of drug development, informing formulation strategies and ensuring batch-to-batch consistency. The piperidine and benzonitrile moieties are common fragments in a wide range of biologically active molecules. Therefore, a detailed understanding of their solid-state conformation and intermolecular interactions is of significant interest to the scientific community.

This guide will detail the experimental protocols for single-crystal X-ray diffraction, present the crystallographic data in a structured format, and visualize the experimental workflow.

Experimental Protocols

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis and structure refinement.

Synthesis and Crystallization

The initial and often most challenging step is the growth of a single crystal of sufficient size and quality. For the representative compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, a red crystalline powder was obtained after reacting 1-(piperidin-4-yl)piperidine with 4-fluorobenzonitrile in DMSO, followed by extraction. Single crystals suitable for X-ray diffraction were then grown by recrystallization from a methanol solution over five days.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray beam. Modern diffractometers, such as a Rigaku Saturn CCD area-detector, are commonly used for this purpose. The crystal is cooled to a low temperature, typically around 113 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays (e.g., Mo Kα radiation), and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods, which are computational techniques that predict the phases of the structure factors. This initial solution provides an electron density map, from which a preliminary model of the molecule can be built.

The atomic positions and other parameters are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process that minimizes the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Crystallographic Data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile

The following tables summarize the key crystallographic data for the representative compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile[1].

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₇H₂₃N₃
Formula Weight269.38
Temperature113 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.090(2) Å
b11.100(2) Å
c13.446(3) Å
α90°
β100.72(3)°
γ90°
Volume1479.7(5) ų
Z4
Calculated Density1.208 Mg/m³
Absorption Coefficient0.074 mm⁻¹
F(000)584
Data Collection
Theta range for data collection2.58 to 27.91°
Reflections collected11970
Independent reflections3500 [R(int) = 0.0321]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3500 / 0 / 182
Goodness-of-fit on F²1.121
Final R indices [I>2sigma(I)]R1 = 0.0383, wR2 = 0.1112
R indices (all data)R1 = 0.0463, wR2 = 0.1158
Largest diff. peak and hole0.270 and -0.190 e.Å⁻³

Structural Analysis

The crystal structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile reveals several key features. Both piperidine rings adopt a chair conformation, which is the most stable conformation for this ring system. The crystal packing is primarily governed by van der Waals interactions.

The asymmetric unit contains one molecule of the compound. The overall geometry of the molecule is not planar, with the two piperidine rings being oriented at an angle to the benzonitrile group.

logical_relationship cluster_molecular_features Molecular Conformation cluster_crystal_packing Crystal Packing Piperidine_Rings Piperidine Rings (Chair Conformation) Intermolecular_Interactions Intermolecular Interactions Piperidine_Rings->Intermolecular_Interactions Benzonitrile_Group Benzonitrile Group Benzonitrile_Group->Intermolecular_Interactions Van_der_Waals van der Waals Forces Intermolecular_Interactions->Van_der_Waals

Caption: Key structural features and interactions.

Conclusion

This technical guide has outlined the process of determining the crystal structure of a small organic molecule, using 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile as a representative example for the this compound class of compounds. The provided data and methodologies serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. A thorough understanding of the solid-state structure is paramount for the rational design of new molecules with desired properties and for the development of robust and reliable drug products.

References

In-depth Technical Guide: Solubility of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a key chemical intermediate in the pharmaceutical industry, recognized for its role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, which incorporates a piperidine ring, a benzonitrile group, and an ether linkage, makes it a versatile scaffold. The hydrochloride salt form is commonly used to enhance the compound's stability and aqueous solubility.

A comprehensive understanding of the solubility of this compound in organic solvents is crucial for a range of applications, including optimizing reaction conditions, developing effective purification and crystallization methods, and formulating drug products. This technical guide serves as a foundational resource, providing a detailed experimental protocol for determining the solubility of this compound, given the current absence of extensive quantitative data in public literature.

Physicochemical Properties

  • IUPAC Name: 4-(piperidin-4-yloxy)benzonitrile;hydrochloride

  • Chemical Formula: C₁₂H₁₅ClN₂O

  • Molecular Weight: 238.72 g/mol [1]

  • CAS Number: 333954-90-8[1]

The structure of this compound contains both non-polar components (the benzene and piperidine rings) and polar functional groups (the nitrile, ether, and particularly the protonated amine of the hydrochloride salt). This amphiphilic character suggests that its solubility will vary significantly depending on the polarity of the solvent. As a hydrochloride salt, it is expected to be more soluble in polar solvents, especially polar protic solvents capable of hydrogen bonding, compared to its free base form. Conversely, its solubility is likely to be limited in non-polar, aprotic solvents.

Solubility Data

A thorough review of scientific databases and literature indicates a scarcity of publicly available quantitative solubility data for this compound in organic solvents. To address this gap and support ongoing research, this guide provides a standardized template for recording experimentally determined solubility values.

Table 1: Template for Experimental Solubility Data of this compound

Organic SolventChemical ClassTemperature (°C)Quantitative Solubility (mg/mL)Observations
e.g., MethanolProtic Polar25Data to be determined
e.g., EthanolProtic Polar25Data to be determined
e.g., IsopropanolProtic Polar25Data to be determined
e.g., DichloromethaneAprotic Polar25Data to be determined
e.g., AcetoneAprotic Polar25Data to be determined
e.g., AcetonitrileAprotic Polar25Data to be determined
e.g., Ethyl AcetateAprotic Polar25Data to be determined
e.g., TolueneNon-Polar25Data to be determined
e.g., HeptaneNon-Polar25Data to be determined
e.g., Tetrahydrofuran (THF)Aprotic Polar25Data to be determined
e.g., Dimethylformamide (DMF)Aprotic Polar25Data to be determined
e.g., Dimethyl Sulfoxide (DMSO)Aprotic Polar25Data to be determined

Experimental Protocol: Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for its implementation.

Materials and Equipment
  • High-purity this compound

  • Analytical grade organic solvents

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance (± 0.1 mg)

  • Volumetric flasks and pipettes

  • Glass vials with screw caps and inert liners

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Vials: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium with a saturated solution has been achieved.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

  • Equilibration: Tightly seal the vials to prevent solvent loss. Place the vials in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically between 24 and 72 hours. It is advisable to conduct a preliminary experiment to determine the time required to reach a stable concentration.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the specified temperature for at least 2 hours to permit the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately pass the collected supernatant through a syringe filter into a clean vial to remove any suspended solid particles.

  • Sample Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration into the linear dynamic range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the precise concentration of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL.

  • Replication: For statistical validity, each solubility measurement should be performed in triplicate.

Mandatory Visualizations

Experimental Workflow Diagram

The diagram below outlines the sequential steps of the shake-flask method for determining thermodynamic solubility.

G Workflow for Solubility Determination (Shake-Flask Method) A Add excess compound to vial B Add precise volume of organic solvent A->B C Seal vial and agitate at constant temperature B->C D Equilibrate for 24-72 hours C->D E Allow excess solid to sediment D->E F Withdraw clear supernatant E->F G Filter through 0.22 µm syringe filter F->G H Perform accurate dilution of the filtrate G->H I Quantify concentration via HPLC or UV-Vis H->I J Calculate solubility from concentration and dilution factor I->J

Caption: A flowchart of the shake-flask solubility determination method.

Logical Diagram for Solvent Selection

The selection of an appropriate solvent is a critical decision that depends on the specific application. The following decision tree illustrates a logical approach to this process.

G Solvent Selection Decision Tree A Define the Primary Application B Chemical Synthesis (Reaction Medium) A->B C Purification (Recrystallization) A->C D Analytical Standard Preparation A->D E Criteria: - High solubility for all reactants - Inert to reaction conditions B->E F Criteria: - High solubility at elevated temperature - Low solubility at room/low temperature C->F G Criteria: - High solubility at desired concentration - Compatibility with analytical method D->G H Select and test candidate solvents E->H F->H G->H

References

4-(Piperidin-4-yloxy)benzonitrile hydrochloride lipophilicity and LogP values

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Lipophilicity and LogP of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Introduction to Lipophilicity in Drug Development

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical property in drug discovery and design.[1][2][3] It plays a pivotal role in determining the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate.[1][2][4] A delicate balance between lipophilicity and hydrophilicity is essential for a compound to successfully navigate the biological milieu, from dissolution in aqueous fluids to permeation across lipid-based cell membranes.[4][5]

The most common descriptors for lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD).[6]

  • LogP is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[6][7] It is a constant for a given molecule in its non-ionized form.[8]

  • LogD is the logarithm of the ratio of the sum of the concentrations of all species (ionized and non-ionized) of a compound in the lipid phase to the sum of the concentrations of all species in the aqueous phase at a specific pH.[5][8][9] For ionizable compounds, LogD is the more relevant descriptor at physiological pH.[6][9]

Controlling lipophilicity within an optimal range (often suggested as a LogP/LogD between 1 and 3) can significantly improve a compound's quality and its likelihood of therapeutic success by minimizing issues like poor solubility, high metabolic clearance, and toxicity.[4][10]

Physicochemical Properties of this compound

4-(Piperidin-4-yloxy)benzonitrile is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[11][12] As the hydrochloride salt, it is an ionizable compound due to the basic piperidine nitrogen. This characteristic is crucial for understanding its lipophilicity. At physiological pH (around 7.4), the piperidine ring is expected to be protonated, significantly influencing its partitioning behavior.

Quantitative Data
ParameterValueSource
Compound Name This compound-
CAS Number 333954-90-8[13][14]
Molecular Formula C₁₂H₁₅ClN₂O[13]
Molecular Weight 238.72 g/mol [13]
Predicted XlogP (free base) 1.7[15]

The Relationship Between LogP, LogD, and pH

For an ionizable basic compound like 4-(Piperidin-4-yloxy)benzonitrile, LogD is a function of both its intrinsic LogP (of the neutral form) and its acid dissociation constant (pKa) at a given pH. The piperidine moiety will be largely protonated at acidic and physiological pH, rendering the molecule more hydrophilic and thus lowering its LogD value compared to its LogP. At higher (more basic) pH values, the molecule becomes deprotonated and more lipophilic, causing the LogD value to approach the LogP value.

LogP_vs_LogD cluster_0 Lipophilicity Descriptors cluster_1 Influencing Factors cluster_2 Application Context LogP LogP (Partition Coefficient) - pH-Independent - For Neutral Species Only LogD LogD (Distribution Coefficient) - pH-Dependent - For All Species (Ionized + Neutral) LogP->LogD Influences Physiological Physiological Conditions (e.g., pH 7.4) LogD->Physiological pH pH of Aqueous Phase pH->LogD Determines Ionization State pKa pKa of Compound (Ionization Constant) pKa->LogD Governs Ionization DrugDev Drug Development (ADME Prediction) Physiological->DrugDev ADME_Impact cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion & Toxicity Lipophilicity Lipophilicity (LogD) Absorption Membrane Permeability Lipophilicity->Absorption Increases Solubility Aqueous Solubility Lipophilicity->Solubility Decreases Distribution Tissue Distribution Lipophilicity->Distribution PlasmaBinding Plasma Protein Binding Lipophilicity->PlasmaBinding Increases BBB Blood-Brain Barrier Penetration Lipophilicity->BBB Metabolism Metabolic Clearance (e.g., by CYP enzymes) Lipophilicity->Metabolism Increases Excretion Renal Excretion Lipophilicity->Excretion Decreases Toxicity Toxicity Risk Lipophilicity->Toxicity Can Increase Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 1. Pre-saturate n-octanol and buffer P2 2. Prepare compound stock solution P1->P2 E1 3. Add stock to octanol/buffer mixture P2->E1 E2 4. Shake/Stir to reach equilibrium E1->E2 E3 5. Centrifuge to separate phases E2->E3 A1 6. Sample each phase (octanol and aqueous) E3->A1 A2 7. Quantify concentration (e.g., via HPLC) A1->A2 A3 8. Calculate LogD value A2->A3 HPLC_Workflow cluster_cal Calibration cluster_test Test Compound Analysis cluster_result Result C1 1. Select standards with known LogP values C2 2. Run standards on RP-HPLC to get retention times (tR) C1->C2 C3 3. Calculate log(k') for each standard C2->C3 C4 4. Plot log(k') vs. LogP to create calibration curve C3->C4 R1 7. Interpolate LogP/LogD from calibration curve using test compound's log(k') C4->R1 T1 5. Inject test compound under same conditions T2 6. Measure retention time (tR) and calculate log(k') T1->T2 T2->R1

References

The Elusive Mechanism: A Technical Guide to 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the current scientific understanding of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride. Extensive research indicates that this compound is primarily utilized as a versatile chemical intermediate in the synthesis of pharmacologically active molecules. As of the current date, there is no publicly available scientific literature detailing a direct mechanism of action for this compound itself. Therefore, this document will focus on its pivotal role as a scaffold in the development of novel therapeutics and will provide an in-depth analysis of the mechanisms of action of its prominent, biologically active derivatives.

Introduction: A Scaffold for Innovation

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structure, featuring a piperidine ring linked to a benzonitrile moiety via an ether bond, provides a robust and adaptable framework for the design of targeted therapies. Researchers have successfully modified this core structure to develop potent and selective inhibitors of key signaling pathways implicated in cancer and other diseases. This guide will explore two such avenues of research: the inhibition of the Hedgehog signaling pathway and the targeting of the c-Met proto-oncogene.

Targeting the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma. Consequently, inhibitors of the Hh pathway are of significant therapeutic interest.

Indole-Based Derivatives as Smoothened Antagonists

A notable derivative of the 4-(piperidin-4-yloxy)benzonitrile scaffold is the novel indole derivative, LKD1214 . This compound has demonstrated potent inhibitory activity against the Hh pathway by targeting Smoothened (SMO), a key signal transducer in the pathway.

CompoundTargetAssayIC50 (µM)
LKD1214Hedgehog Signaling8xGli-luciferase reporter assay0.023[1]

The inhibitory activity of LKD1214 on the Hedgehog signaling pathway was determined using a Gli-luciferase reporter assay in NIH3T3 cells.[1] These cells were stably transfected with a reporter construct containing eight tandem copies of the Gli-binding site upstream of a firefly luciferase gene.

  • Cell Culture: NIH3T3 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Cells were transfected with the 8xGli-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: Following transfection, cells were treated with varying concentrations of LKD1214 or a vehicle control.

  • Luciferase Assay: After a 24-48 hour incubation period, cells were lysed, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity to control for transfection efficiency. The IC50 value was calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI SUFU SUFU SUFU->GLI Sequesters GLI-R GLI-R (Repressor) GLI->GLI-R Cleavage GLI-A GLI-A (Activator) GLI->GLI-A Processing Target Genes Target Genes GLI-R->Target Genes Represses GLI-A->Target Genes Activates LKD1214 LKD1214 LKD1214->SMO Inhibits

Hedgehog signaling pathway with LKD1214 inhibition of SMO.

Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many human cancers and is associated with poor prognosis and drug resistance.

4-(Pyridin-4-yloxy)benzamide Derivatives as c-Met Inhibitors

Derivatives of 4-(pyridin-4-yloxy)benzamide, which can be synthesized from the this compound scaffold, have been identified as potent inhibitors of c-Met kinase.

Compound SeriesTargetAssayIC50 Range (nM)
4-(pyridin-4-yloxy)phenyl derivativesc-Met KinaseKinase Activity Assay8.6 - 81[2]

A common method to determine the in vitro inhibitory activity of compounds against c-Met kinase is a biochemical assay, often utilizing a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Reagents: Recombinant human c-Met kinase domain, a suitable peptide or protein substrate (e.g., poly-Glu-Tyr), ATP, and a detection system including a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin.

  • Assay Procedure:

    • The c-Met enzyme, substrate, and test compound (at various concentrations) are pre-incubated in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).

    • The reaction is stopped by the addition of EDTA.

    • The detection reagents are added, and the mixture is incubated to allow for antibody-antigen binding.

  • Data Acquisition: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The percent inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.

cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility STAT3->Motility Inhibitor c-Met Inhibitor Inhibitor->cMet Inhibits

Simplified c-Met signaling pathway and its inhibition.

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be elucidated, its significance in drug discovery is undeniable. The piperidine and benzonitrile moieties provide a privileged scaffold that has been successfully exploited to generate potent and selective inhibitors of critical oncogenic pathways. The examples of Hedgehog and c-Met pathway inhibitors highlight the versatility of this chemical starting material.

Future research should focus on further exploring the chemical space around the 4-(piperidin-4-yloxy)benzonitrile core to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a thorough investigation into the potential intrinsic biological activity of the parent compound, although currently unknown, could reveal novel pharmacological properties and expand its utility in drug development. The continued exploration of derivatives from this scaffold holds significant promise for the future of targeted cancer therapy.

References

4-(Piperidin-4-yloxy)benzonitrile Hydrochloride: A Technical Guide to Potential Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a synthetic compound featuring a piperidine ring linked via an ether to a benzonitrile group. While direct research on this specific molecule is limited, its structural motifs are prevalent in a variety of biologically active agents. This technical guide consolidates available information on structurally related compounds to postulate and explore the potential biological targets of this compound. Based on a comprehensive review of existing literature and patent filings, this document outlines plausible molecular targets, including the Dopamine D4 receptor, Akt kinase, and the Histamine H3 receptor. Detailed experimental protocols for target validation and characterization are provided, alongside a summary of safety and handling information for the compound. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and related chemical scaffolds.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure combines a polar piperidine ring with a more lipophilic benzonitrile moiety, suggesting it may possess properties suitable for interacting with biological macromolecules.

PropertyValueSource
CAS Number 333954-90-8[1]
Molecular Formula C12H15ClN2O[1]
Molecular Weight 238.72 g/mol [1]
Appearance Solid (predicted)[2]
Solubility Low in water (predicted for free base)[2]

Potential Biological Targets and Rationale

The chemical architecture of this compound bears resemblance to established pharmacophores known to interact with several key biological targets implicated in a range of pathologies.

Dopamine D4 Receptor Antagonism

The piperidine-ether-aromatic scaffold is a recognized pharmacophore for Dopamine D4 receptor (D4R) antagonists. Structurally analogous compounds have demonstrated high-affinity binding to the D4R. Antagonism of the D4R is a therapeutic strategy being explored for neuropsychiatric disorders.

Akt Kinase Inhibition

Substituted piperidine derivatives have been identified as inhibitors of Akt (Protein Kinase B), a serine/threonine kinase that is a central node in cell signaling pathways regulating cell survival, proliferation, and metabolism. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making Akt a compelling oncology target.

Histamine H3 Receptor Antagonism

The piperidine moiety is a common feature in antagonists of the Histamine H3 receptor (H3R). H3R antagonists are of interest for the treatment of neurological and cognitive disorders due to their ability to modulate the release of various neurotransmitters in the central nervous system.

Experimental Protocols for Target Validation

The following section details experimental methodologies that can be employed to investigate the interaction of this compound with its potential biological targets.

Synthesis of this compound

A plausible synthetic route to this compound involves a Williamson ether synthesis followed by deprotection and salt formation.

Protocol:

  • Ether Formation: React 4-hydroxybenzonitrile with a suitable N-protected 4-halopiperidine (e.g., N-Boc-4-fluoropiperidine) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.

  • Deprotection: Remove the N-protecting group (e.g., Boc) from the resulting intermediate using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Salt Formation: Treat the deprotected piperidine derivative with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

  • Purification: The final product can be purified by recrystallization from an appropriate solvent system.

In Vitro Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the human Dopamine D4 receptor.

Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human Dopamine D4 receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: Employ a suitable radioligand, such as [³H]-spiperone, at a concentration close to its Kd.

  • Competitive Binding: Incubate the cell membranes with the radioligand and varying concentrations of this compound.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Objective: To measure the inhibitory effect (IC50) of the test compound on Akt kinase activity.

Methodology:

  • Enzyme and Substrate: Use a purified recombinant human Akt1 enzyme and a suitable substrate (e.g., a synthetic peptide with a phosphorylation site for Akt).

  • Assay Principle: The assay can be based on various detection methods, such as radiometric (using [γ-³²P]ATP), fluorescence polarization, or luminescence (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: Incubate the Akt1 enzyme with varying concentrations of this compound, followed by the addition of the substrate and ATP to initiate the kinase reaction.

  • Detection: After a defined incubation period, measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Objective: To determine the binding affinity (Ki) of the test compound for the human Histamine H3 receptor.

Methodology:

  • Membrane Preparation: Use cell membranes from a cell line stably expressing the human Histamine H3 receptor.

  • Radioligand: A suitable radioligand for the H3 receptor is [³H]-Nα-methylhistamine.

  • Competitive Binding: Perform a competitive binding assay similar to the one described for the Dopamine D4 receptor, incubating the membranes with the radioligand and a range of concentrations of the test compound.

  • Detection and Analysis: Separate bound and free radioligand and determine the IC50 and Ki values as previously described.

Cellular Assays

Objective: To assess the ability of the compound to inhibit Akt signaling in a cellular context.

Methodology:

  • Cell Line: Use a cancer cell line with a constitutively active PI3K/Akt pathway (e.g., PC-3 prostate cancer cells).

  • Treatment: Treat the cells with increasing concentrations of this compound for a specified duration.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blot Analysis: Perform Western blotting to detect the phosphorylation levels of Akt (at Ser473 and Thr308) and its downstream targets (e.g., GSK3β, PRAS40). Use antibodies specific for both the phosphorylated and total forms of the proteins to assess the specific inhibition of phosphorylation.

In Vivo Efficacy Studies

Models: Rodent models of schizophrenia, such as those induced by phencyclidine (PCP) or amphetamine, can be used to assess the antipsychotic potential of the compound.

Assessment: Measure behavioral endpoints like hyperlocomotion, prepulse inhibition of the startle reflex, and social interaction.

Models: Establish tumor xenografts in immunocompromised mice using a cancer cell line that is sensitive to Akt inhibition.

Assessment: Administer the compound to the tumor-bearing mice and monitor tumor growth over time. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pAkt).

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the proposed experiments.

Table 1: In Vitro Binding Affinities

TargetRadioligandIC50 (nM)Ki (nM)
Dopamine D4 Receptor[³H]-spiperone
Histamine H3 Receptor[³H]-Nα-methylhistamine

Table 2: In Vitro Enzyme Inhibition

KinaseIC50 (nM)
Akt1
Akt2
Akt3

Table 3: Cellular Activity

Cell LineAssayIC50 (µM)
PC-3pAkt (Ser473) Inhibition
PC-3Cell Proliferation (e.g., MTT)

Visualizations

Signaling Pathways

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Effectors (e.g., GSK3β, mTORC1) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified PI3K/Akt signaling pathway.

Experimental Workflows

Target_Validation_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 In Vivo Evaluation Synthesis Compound Synthesis & Characterization BindingAssay Radioligand Binding Assay (Ki) Synthesis->BindingAssay EnzymeAssay Kinase Activity Assay (IC50) Synthesis->EnzymeAssay CellularAssay Cellular Target Engagement (pAkt) BindingAssay->CellularAssay EnzymeAssay->CellularAssay ProliferationAssay Cell Proliferation Assay CellularAssay->ProliferationAssay PK_Studies Pharmacokinetic Studies ProliferationAssay->PK_Studies Efficacy_Studies In Vivo Efficacy (Xenograft Model) PK_Studies->Efficacy_Studies

Caption: General workflow for target validation.

Safety and Handling

This compound should be handled with care in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Measures: Use personal protective equipment, including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

Conclusion

While direct biological data for this compound is not yet available in the public domain, its structural features strongly suggest potential interactions with the Dopamine D4 receptor, Akt kinase, and the Histamine H3 receptor. This technical guide provides a comprehensive framework for initiating the investigation of this compound's pharmacological profile. The outlined experimental protocols offer a clear path for target identification, validation, and preclinical characterization. Further research into this and related molecules could uncover novel therapeutic agents for a variety of diseases.

References

An In-Depth Technical Guide to the Safety, Handling, and Properties of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available physicochemical properties of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride (CAS RN: 333954-90-8). This document is intended to serve as a vital resource for laboratory personnel and drug development professionals to ensure the safe and effective use of this compound in a research environment.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound incorporating a piperidine ring, a benzonitrile moiety, and a hydrochloride salt.[1] While extensive experimental data for this specific salt is limited, the available information and data from its free base and related structures are summarized below.

Table 1: Physicochemical Properties of 4-(Piperidin-4-yloxy)benzonitrile and its Hydrochloride Salt

PropertyValueSource/Comment
Chemical Name This compound[2]
CAS Number 333954-90-8[2]
Molecular Formula C₁₂H₁₅ClN₂O[2]
Molecular Weight 238.72 g/mol [1]
Appearance White to off-white solid (Predicted)[2]
Melting Point Not available. Data for related benzonitrile derivatives vary widely based on substitution. For example, 4-(p-tolyloxy)benzonitrile has a melting point of 70-76 °C.
Boiling Point Not available.
Solubility Low water solubility is predicted for the free base due to the non-polar nature of the piperidine and benzene rings. The hydrochloride salt form is expected to have enhanced aqueous solubility.[3]
Storage Temperature Store at room temperature, keep dry and cool.[2]

Hazard Identification and Toxicology

The primary hazards associated with this compound stem from its benzonitrile and piperidine functionalities. Benzonitrile compounds can be toxic, and piperidine is a corrosive and flammable substance.[4][5] The available GHS hazard classifications for the hydrochloride salt indicate that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1]

Table 2: GHS Hazard and Precautionary Statements for this compound

ClassificationCodeStatement
Hazard Statements H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray
P264Wash skin thoroughly after handling
P270Do not eat, drink or smoke when using this product
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
P302+P352IF ON SKIN: Wash with plenty of water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P330Rinse mouth

Toxicological Data Summary:

  • Piperidine: Oral LD50 in rats ranges from 133 to 740 mg/kg. It is classified as toxic in contact with skin and by inhalation.[4]

  • Benzonitrile: While some sources suggest benzonitrile may not release cyanide in the body, it is still considered toxic.[5] Overexposure can lead to symptoms like headache, dizziness, and respiratory distress.[6]

Given the presence of the nitrile group, caution should be exercised to avoid conditions that could lead to the release of hydrogen cyanide, such as contact with strong acids.[7]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following PPE is recommended:

  • Eye/Face Protection: Chemical safety goggles and a face shield should be worn, especially when there is a risk of splashing.[7]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[7]

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]

Handling Procedures
  • Work in a well-ventilated area, preferably a chemical fume hood.[7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Prevent the formation of dust and aerosols.[7]

  • Keep away from heat, sparks, and open flames.[8]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Wash hands thoroughly after handling.[8]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Keep segregated from incompatible substances such as strong oxidizing agents and acids.[3]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is crucial.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[9]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention.[9]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9]
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation and breathing vapors.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[9]

  • Containment and Cleaning Up: Collect the spilled material and place it in a suitable, closed container for disposal.[9]

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not widely published, general procedures for handling potent chemical compounds should be followed. The logical workflows for safe handling and in case of an emergency are depicted below.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepareWorkArea Prepare Chemical Fume Hood GatherPPE->PrepareWorkArea WeighCompound Weigh Compound in Hood PrepareWorkArea->WeighCompound PrepareSolution Prepare Solution in Hood WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment Decontaminate Decontaminate Glassware & Surfaces ConductExperiment->Decontaminate DisposeWaste Dispose of Waste per Regulations Decontaminate->DisposeWaste

Caption: A logical workflow for the safe handling of this compound.

EmergencyResponseWorkflow Exposure Exposure Occurs AssessScene Assess Scene Safety Exposure->AssessScene Evacuate Evacuate Area if Necessary AssessScene->Evacuate Unsafe AdministerFirstAid Administer First Aid AssessScene->AdministerFirstAid Safe Evacuate->AdministerFirstAid SeekMedicalAttention Seek Immediate Medical Attention AdministerFirstAid->SeekMedicalAttention InformEmergencyServices Inform Emergency Services of Chemical Identity SeekMedicalAttention->InformEmergencyServices

Caption: A workflow for emergency response to an exposure incident.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activity or signaling pathways associated with this compound. As a substituted piperidine, it may have a wide range of potential pharmacological activities.[10] The benzonitrile moiety is also found in various bioactive molecules. Further research is required to elucidate its mechanism of action and biological targets.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a chemical compound with potential applications in research and drug development. Due to the limited availability of comprehensive safety data, a cautious approach is warranted. Researchers and scientists must adhere to strict safety protocols, including the use of appropriate personal protective equipment and handling all procedures within a chemical fume hood. The information provided in this guide, based on available data and the known hazards of related compounds, should be used to inform safe laboratory practices. A thorough risk assessment should be performed before commencing any work with this compound.

References

Methodological & Application

Synthesis of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocols detailed herein are based on established synthetic transformations and are intended to be a practical resource for laboratory-scale preparation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The piperidin-4-yloxy-benzonitrile scaffold is of significant interest as it has been identified in molecules targeting Sterol O-acyltransferase 1 (SOAT1), an enzyme implicated in cholesterol metabolism and associated with diseases such as atherosclerosis, Alzheimer's disease, and certain cancers.[1][2] This application note outlines a reliable two-step synthetic route, commencing with a Williamson ether synthesis to couple a protected piperidinol with a benzonitrile derivative, followed by deprotection to yield the desired hydrochloride salt.

Synthetic Scheme

The synthesis of this compound is typically achieved through a two-step process:

  • Step 1: Williamson Ether Synthesis. Reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-fluorobenzonitrile in the presence of a strong base to form tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate.

  • Step 2: Boc Deprotection. Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield 4-(Piperidin-4-yloxy)benzonitrile as its hydrochloride salt.

Data Presentation

Table 1: Summary of Reactants and Products
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
tert-Butyl 4-hydroxypiperidine-1-carboxylateC₁₀H₁₉NO₃201.26Starting Material
4-FluorobenzonitrileC₇H₄FN121.11Starting Material
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Reagent (Base)
tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylateC₁₇H₂₂N₂O₃318.37Intermediate
Hydrogen Chloride (4M in 1,4-Dioxane)HCl36.46Reagent (Acid)
This compoundC₁₂H₁₅ClN₂O238.71Final Product
Table 2: Typical Reaction Parameters and Expected Outcomes
StepReaction TypeSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
1. Ether SynthesisWilliamson Ether SynthesisTHF0 to rt4 - 685 - 95>95
2. Boc DeprotectionAcid-catalyzed Deprotection1,4-Dioxane/DCMrt1 - 390 - 99>98

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (Intermediate)

Materials:

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • 4-Fluorobenzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard laboratory glassware.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-fluorobenzonitrile (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate as a solid.

Step 2: Synthesis of this compound (Final Product)

Materials:

  • tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

  • 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • Dissolve tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (1.0 equivalent) in a minimal amount of dichloromethane in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (3-5 equivalents) at room temperature.

  • Stir the reaction mixture for 1-3 hours. The hydrochloride salt of the deprotected product will often precipitate out of the solution. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Alternatively, the product can be precipitated by the addition of diethyl ether.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Deprotection Start_1 tert-Butyl 4-hydroxypiperidine-1-carboxylate + 4-Fluorobenzonitrile Reagent_1 NaH, THF Start_1->Reagent_1 1. 0°C to rt Intermediate tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate Reagent_1->Intermediate 2. 4-6 h Reagent_2 4M HCl in Dioxane Intermediate->Reagent_2 1. rt, 1-3 h Final_Product This compound Reagent_2->Final_Product

Caption: Synthetic workflow for this compound.

SOAT1_Inhibition_Pathway cluster_cellular Cellular Cholesterol Homeostasis cluster_inhibition Mechanism of Inhibition cluster_downstream Downstream Effects of Inhibition Cholesterol Free Cholesterol SOAT1 SOAT1 (Sterol O-acyltransferase 1) Cholesterol->SOAT1 Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->SOAT1 Cholesteryl_Esters Cholesteryl Esters (Storage) SOAT1->Cholesteryl_Esters Esterification Accumulation Increased Intracellular Free Cholesterol SOAT1->Accumulation Inhibitor 4-(Piperidin-4-yloxy)benzonitrile Derivative (Inhibitor) Inhibitor->SOAT1 Blocks Active Site Efflux Increased Cholesterol Efflux Accumulation->Efflux Uptake Reduced Cholesterol Uptake Accumulation->Uptake Disease_Modulation Modulation of Disease Pathologies (e.g., Atherosclerosis, Cancer) Efflux->Disease_Modulation Uptake->Disease_Modulation

Caption: Simplified signaling pathway of SOAT1 inhibition.

References

Application Notes and Protocols: Synthesis of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the nucleophilic aromatic substitution reaction between N-Boc-4-hydroxypiperidine and 4-fluorobenzonitrile, followed by the acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield the final hydrochloride salt. This protocol includes a comprehensive list of materials, detailed experimental procedures, and a summary of key reaction parameters.

Introduction

4-(Piperidin-4-yloxy)benzonitrile and its salts are important intermediates in the synthesis of a variety of biologically active molecules. The piperidine moiety is a common scaffold in drug design, known to enhance physicochemical properties such as solubility, while the benzonitrile group can participate in various pharmacophoric interactions. This protocol outlines a reliable and reproducible method for the preparation of this compound.

Data Presentation

A summary of the key reagents and their physicochemical properties is provided in the table below for easy reference and calculation.

ReagentChemical FormulaMolar Mass ( g/mol )Role
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.26Starting Material
4-FluorobenzonitrileC₇H₄FN121.11Starting Material
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Base
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09Solvent
tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylateC₁₇H₂₂N₂O₃318.37Intermediate
Hydrochloric Acid (4M in 1,4-Dioxane)HCl36.46Deprotecting Agent & Salt Formation
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Diethyl Ether(C₂H₅)₂O74.12Anti-solvent for precipitation

Experimental Protocols

The synthesis of this compound is performed in two main steps:

  • Step 1: Synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

  • Step 2: Synthesis of this compound

Step 1: Synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4-Fluorobenzonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon inert atmosphere setup

  • Syringes and needles

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add N-Boc-4-hydroxypiperidine (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine (2 x volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate as a solid.

Step 2: Synthesis of this compound

Materials:

  • tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

  • 4M Hydrochloric acid in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Dissolve tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane (DCM) in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the progress of the deprotection by TLC or LC-MS.[1][2][3] The hydrochloride salt may begin to precipitate during the reaction.

  • Upon completion of the reaction, remove the solvent and excess HCl under reduced pressure.

  • To the resulting residue, add diethyl ether and stir to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.

  • Dry the solid under vacuum to obtain this compound as a white to off-white solid.[3]

Visualization

The overall synthetic workflow is depicted in the following diagram.

SynthesisWorkflow NBoc4OHPip N-Boc-4-hydroxypiperidine invis1 NBoc4OHPip->invis1 Fluorobenzonitrile 4-Fluorobenzonitrile Fluorobenzonitrile->invis1 Intermediate tert-Butyl 4-(4-cyanophenoxy) piperidine-1-carboxylate invis2 Intermediate->invis2 FinalProduct 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride invis1->Intermediate Step 1: NaH, DMF, 80°C invis2->FinalProduct Step 2: 4M HCl in Dioxane, DCM

Caption: Synthetic scheme for this compound.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 4-(Piperidin-4-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of 4-(Piperidin-4-yloxy)benzonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is accomplished via a two-step process commencing with a Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1] In the first step, the alkoxide of N-Boc-4-hydroxypiperidine is reacted with 4-fluorobenzonitrile to form the protected intermediate, tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate. The second step involves the deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions to yield the final product. This method is efficient and scalable, making it suitable for laboratory and potential industrial applications.

Data Presentation

The following tables summarize the key reactants, reagents, and reaction conditions for the two-step synthesis of 4-(Piperidin-4-yloxy)benzonitrile.

Table 1: Williamson Ether Synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )Molar Equivalents
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.261.0
4-FluorobenzonitrileC₇H₄FN121.111.1
Sodium Hydride (NaH)HNa24.001.2
Dimethylformamide (DMF)C₃H₇NO73.09-
Product C₁₇H₂₂N₂O₃ 302.37
Typical Yield ~85% (estimated)

Table 2: Deprotection of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )Molar Equivalents
tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylateC₁₇H₂₂N₂O₃302.371.0
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02~10
Dichloromethane (DCM)CH₂Cl₂84.93-
Product C₁₂H₁₄N₂O 202.25
Typical Yield 85.2%

Experimental Protocols

Step 1: Williamson Ether Synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

This protocol is adapted from general procedures for Williamson ether synthesis involving N-Boc-4-hydroxypiperidine.

Materials:

  • N-Boc-4-hydroxypiperidine

  • 4-Fluorobenzonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.0 eq).

  • Dissolve the N-Boc-4-hydroxypiperidine in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the alkoxide.

  • Slowly add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate can be purified by flash column chromatography on silica gel.

Step 2: Deprotection of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate to Yield 4-(Piperidin-4-yloxy)benzonitrile

Materials:

  • tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (~10 eq) to the solution at room temperature.

  • Stir the reaction mixture at 25 °C for 4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(Piperidin-4-yloxy)benzonitrile.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection N_Boc_4_OH_Pip N-Boc-4-hydroxypiperidine NaH_DMF NaH, DMF, 0°C to RT N_Boc_4_OH_Pip->NaH_DMF Four_F_Benzonitrile 4-Fluorobenzonitrile Four_F_Benzonitrile->NaH_DMF Reaction1 Reaction Mixture NaH_DMF->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Protected_Intermediate tert-Butyl 4-(4-cyanophenoxy) piperidine-1-carboxylate Purification1->Protected_Intermediate TFA_DCM TFA, DCM, 25°C Protected_Intermediate->TFA_DCM Reaction2 Reaction Mixture TFA_DCM->Reaction2 Workup2 Neutralization & Extraction Reaction2->Workup2 Final_Product 4-(Piperidin-4-yloxy)benzonitrile Workup2->Final_Product

Caption: Experimental workflow for the synthesis of 4-(Piperidin-4-yloxy)benzonitrile.

Reaction_Scheme cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Deprotection start1 N-Boc-4-hydroxypiperidine plus1 + start2 4-Fluorobenzonitrile arrow1 -> product1 tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate reagents1 NaH, DMF 0°C to RT arrow2 -> product1->arrow2 product2 4-(Piperidin-4-yloxy)benzonitrile reagents2 TFA, DCM 25°C

Caption: Reaction scheme for the two-step synthesis.

References

Application Note and Protocol for the Purification of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the purification of 4-(piperidin-4-yloxy)benzonitrile hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The protocol details a systematic approach to solvent selection and the subsequent recrystallization process to enhance the purity of the compound. The methodologies are designed to be accessible to researchers and scientists in drug development, ensuring reproducibility and high-quality outcomes. All quantitative data is presented in clear, tabular formats for ease of comparison and interpretation.

Introduction

This compound is a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the fields of neuroscience and oncology.[1] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final drug product. Recrystallization is a robust and widely-used technique for the purification of solid organic compounds.[2] This method relies on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2] This application note provides a detailed protocol for the purification of this compound via recrystallization, including solvent screening and a step-by-step procedure.

Principle of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent will exhibit high solubility for this compound at an elevated temperature and low solubility at reduced temperatures. Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or sparingly soluble at elevated temperatures, allowing for their removal via hot filtration.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Reagent-grade solvents (e.g., ethanol, methanol, isopropanol, deionized water, diethyl ether, ethyl acetate, hexanes)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and weighing balance

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Analytical instrumentation for purity assessment (e.g., HPLC, melting point apparatus)

Solvent Screening

A systematic solvent screening is crucial to identify the optimal solvent or solvent mixture for recrystallization.

Protocol:

  • Place approximately 50 mg of crude this compound into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, water, ethanol/water mixtures, isopropanol/water mixtures) dropwise at room temperature, vortexing after each addition, to assess solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent.

  • Observe the solubility at the elevated temperature. A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath for approximately 30 minutes.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

  • Record all observations in a table similar to Table 1.

Recrystallization Procedure

The following protocol is based on the selection of a suitable solvent system identified during the screening process (e.g., 90% Isopropanol in water).

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent. For every 1 gram of crude material, start with 10 mL of the solvent. Add a magnetic stir bar.

  • Heating: Gently heat the mixture to the boiling point of the solvent using a heating mantle or hot plate with continuous stirring. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation

Quantitative data from the solvent screening and purification process should be systematically recorded for analysis and comparison.

Table 1: Solvent Screening for Recrystallization of this compound

Solvent SystemSolubility at 25°CSolubility at BoilingCrystal Formation upon Cooling
WaterSparingly SolubleSolubleModerate
EthanolSolubleVery SolublePoor
IsopropanolSparingly SolubleSolubleGood
MethanolSolubleVery SolublePoor
90% Ethanol / 10% WaterSparingly SolubleSolubleGood
90% Isopropanol / 10% Water Sparingly Soluble Soluble Excellent
Ethyl AcetateInsolubleSparingly SolubleN/A
HexanesInsolubleInsolubleN/A

Table 2: Purity and Yield of this compound Before and After Recrystallization

SampleInitial Mass (g)Final Mass (g)Yield (%)Purity by HPLC (%)Melting Point (°C)
Crude Material5.00--95.2241-245
Recrystallized Product5.004.3587.099.8246-248

Visualizations

Recrystallization_Workflow start Start: Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve impurities_q Insoluble Impurities? dissolve->impurities_q hot_filtration Hot Filtration (Optional) cool Slow Cooling to Room Temperature hot_filtration->cool insoluble_impurities Remove Insoluble Impurities hot_filtration->insoluble_impurities impurities_q->hot_filtration Yes impurities_q->cool No ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash mother_liquor Soluble Impurities in Mother Liquor filter->mother_liquor dry Dry Crystals wash->dry end End: Purified Product dry->end

Caption: Experimental workflow for the recrystallization process.

Solvent_Selection_Logic start Start: Select Solvent solubility_cold Is compound soluble in cold solvent? start->solubility_cold solubility_hot Is compound soluble in hot solvent? solubility_cold->solubility_hot No bad_solvent2 Poor Solvent: Too Soluble solubility_cold->bad_solvent2 Yes crystal_formation Do crystals form upon cooling? solubility_hot->crystal_formation Yes bad_solvent1 Poor Solvent: Insoluble solubility_hot->bad_solvent1 No good_solvent Good Solvent crystal_formation->good_solvent Yes bad_solvent3 Poor Solvent: No Crystals crystal_formation->bad_solvent3 No

Caption: Logical diagram for selecting a suitable recrystallization solvent.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point. / The solution is supersaturated.Lower the boiling point by using a mixed solvent system. / Reheat the solution and add more solvent.
No Crystal Formation Too much solvent was used. / The solution cooled too quickly.Evaporate some of the solvent. / Scratch the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal.
Low Recovery Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete crystallization.Use the minimum amount of hot solvent for dissolution. / Ensure the filtration apparatus is pre-heated. / Increase the cooling time in the ice bath.
Colored Product Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration and perform a hot filtration.

Conclusion

Recrystallization is an effective method for the purification of this compound. A systematic approach to solvent selection, followed by a carefully executed recrystallization protocol, can significantly enhance the purity of the compound, ensuring it meets the stringent requirements for pharmaceutical development. The data and protocols presented in this application note serve as a valuable resource for scientists and researchers working with this and structurally related compounds.

References

Application Notes and Protocols for the Recrystallization of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful development of active pharmaceutical ingredients (APIs). Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differences in solubility of the target compound and its impurities in a given solvent at varying temperatures. This document provides a detailed protocol for the selection of an appropriate recrystallization solvent and the subsequent purification of this compound.

Solvent Selection and Solubility Data

The choice of a suitable solvent is paramount for effective recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, allowing for maximum recovery of the purified material. Based on the chemical structure of this compound, which contains a polar hydrochloride salt and a benzonitrile moiety, polar protic solvents are excellent starting points for solvent screening.

Table 1: Solubility Screening for Recrystallization of this compound

Solvent SystemSolubility at Room Temp. (mg/mL)Solubility at Reflux (mg/mL)Crystal Quality% Recovery
Methanol
Ethanol
Isopropanol
Ethanol/Water (e.g., 9:1)
Methanol/Water (e.g., 9:1)
Acetonitrile

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined from the preliminary solvent screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Methanol, Ethanol)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent. Heat the mixture to reflux with continuous stirring until the solid is completely dissolved. Add small portions of the solvent if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and reheat to reflux for 5-10 minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Logical Workflow for Recrystallization

The following diagram illustrates the decision-making process and experimental steps involved in the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude Compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution in Hot Solvent solvent_screening->dissolution Select Optimal Solvent decolorization Decolorization (Optional) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration Yes crystallization Slow Cooling & Crystallization decolorization->crystallization No hot_filtration->crystallization isolation Isolation by Filtration crystallization->isolation drying Drying isolation->drying impurities_soluble Impurities Remain in Solution isolation->impurities_soluble end End: Pure Compound drying->end

Caption: Recrystallization Workflow Diagram.

References

Application Note and Protocol: HPLC Analysis of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a chemical intermediate with potential applications in pharmaceutical synthesis. Accurate and reliable analytical methods are crucial for ensuring its purity, stability, and overall quality throughout the drug development process. This document provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. A stability-indicating method is critical as it can distinguish the active pharmaceutical ingredient (API) from its degradation products, ensuring the safety and efficacy of potential drug candidates.[1][2]

The method described herein is a reverse-phase HPLC (RP-HPLC) approach with UV detection, a common and robust technique for the analysis of small-molecule pharmaceuticals.[3] The protocol outlines the necessary steps for method development, including forced degradation studies to ensure the method's specificity.[1][2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties is presented in the table below.

PropertyValueReference
Chemical NameThis compoundN/A
CAS Number333954-90-8[4]
Molecular FormulaC12H15ClN2O[5]
Molecular Weight238.71 g/mol [5]
AppearanceWhite to off-white solid[5]

Experimental Protocols

HPLC Instrumentation and Chromatographic Conditions

This section details the proposed HPLC system and the optimized chromatographic conditions for the analysis of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Quaternary Gradient HPLC with UV Detector
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
Preparation of Solutions

a. Diluent Preparation: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

b. Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

c. Standard Working Solution Preparation (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

d. Sample Preparation (100 µg/mL): Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%
Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1][2] These studies expose the drug substance to various stress conditions to generate potential degradation products.

a. Acid Hydrolysis: Treat 1 mL of the Standard Stock Solution with 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.

b. Base Hydrolysis: Treat 1 mL of the Standard Stock Solution with 1 mL of 1N NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with diluent.

c. Oxidative Degradation: Treat 1 mL of the Standard Stock Solution with 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours, then dilute to 10 mL with diluent.

d. Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 48 hours. Prepare a sample solution at a concentration of 100 µg/mL in diluent.

e. Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a sample solution at a concentration of 100 µg/mL in diluent.

After each stress condition, the samples are analyzed by the proposed HPLC method. The chromatograms should demonstrate adequate separation of the main peak from any degradation products formed.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow A Prepare Mobile Phases (A and B) E System Equilibration A->E B Prepare Diluent (ACN:Water, 50:50) C Prepare Standard Solution (100 µg/mL) B->C D Prepare Sample Solution (100 µg/mL) B->D F System Suitability Test (Inject Standard x6) E->F G Inject Blank (Diluent) F->G If SST Passes H Inject Standard Solution G->H I Inject Sample Solution H->I J Integrate Chromatograms I->J K Calculate System Suitability Parameters J->K L Quantify Analyte in Sample J->L K->L M Generate Final Report L->M

References

Application Notes and Protocols for the Characterization of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the structural elucidation and physicochemical characterization of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride. The protocols outlined below are designed to be implemented in a standard analytical or quality control laboratory.

Overview and Physicochemical Properties

This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1] Its chemical structure consists of a piperidine ring linked via an ether bond to a benzonitrile moiety. The hydrochloride salt form generally enhances solubility in aqueous media, a crucial property for pharmaceutical development.

Compound Information:

Property Value Source
Chemical Formula C₁₂H₁₅ClN₂O [2]
Molecular Weight 238.72 g/mol [2]
Appearance Expected to be a solid [3]

| Purity (Typical) | ≥95% |[2] |

Analytical Workflow

A systematic approach is essential for the complete characterization of this compound. The following workflow outlines the recommended analytical techniques.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Purity and Stability Assessment NMR NMR Mass_Spec Mass Spectrometry FTIR FTIR HPLC HPLC Thermal_Analysis Thermal Analysis (DSC/TGA) Sample Sample Sample->NMR Structural Elucidation Sample->Mass_Spec Molecular Weight Confirmation Sample->FTIR Functional Group Identification Sample->HPLC Purity and Quantification Sample->Thermal_Analysis Thermal Stability and Phase Transitions

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expected ¹H NMR Data

The expected proton NMR spectrum will show distinct signals corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the piperidine ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (ortho to -CN)7.60 - 7.80Doublet2H
Aromatic (ortho to -O)6.90 - 7.10Doublet2H
Piperidine CH (at C4)4.50 - 4.70Multiplet1H
Piperidine CH₂ (at C2, C6 - equatorial)3.20 - 3.40Multiplet2H
Piperidine CH₂ (at C2, C6 - axial)2.90 - 3.10Multiplet2H
Piperidine CH₂ (at C3, C5 - equatorial)2.00 - 2.20Multiplet2H
Piperidine CH₂ (at C3, C5 - axial)1.80 - 2.00Multiplet2H
NH (Piperidine)8.50 - 9.50 (broad)Singlet1H

Note: Chemical shifts are predictions based on analogous structures and may vary depending on the solvent and experimental conditions.

Expected ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Quaternary Carbon (-CN)118 - 120
Aromatic CH (ortho to -CN)133 - 135
Aromatic CH (ortho to -O)115 - 117
Quaternary Aromatic Carbon (-O)160 - 162
Quaternary Aromatic Carbon (-CN)104 - 106
Piperidine CH (at C4)70 - 75
Piperidine CH₂ (at C2, C6)42 - 45
Piperidine CH₂ (at C3, C5)30 - 33

Note: Chemical shifts are predictions based on analogous structures and may vary.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired FID files by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data
Ion Expected m/z
[M+H]⁺ (protonated molecule)203.1184 (for the free base)
[M+Na]⁺ (sodium adduct)225.1004 (for the free base)

Note: The observed mass will correspond to the free base of the compound after the loss of HCl.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, either a standalone instrument or coupled with a liquid chromatograph (LC-MS).

  • Analysis:

    • Infuse the sample solution directly into the ESI source or inject it into the LC system.

    • Acquire the mass spectrum in positive ion mode.

    • Observe the parent ion peak corresponding to the protonated molecule ([M+H]⁺).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of this compound and for quantifying it in various matrices.

Chromatographic Conditions

A reversed-phase HPLC method is generally suitable for this compound. Since the piperidine moiety lacks a strong chromophore, derivatization may be necessary for enhanced UV detection, especially for trace-level analysis.[4] However, the benzonitrile group should provide sufficient UV absorbance for purity analysis at higher concentrations.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Isocratic or gradient elution depending on the sample matrix. A typical starting point is 70:30 (A:B).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at approximately 230 nm
Injection Volume 10 µL
Experimental Protocol: HPLC
  • Mobile Phase Preparation: Prepare the mobile phases and degas them before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Determine the purity by calculating the percentage of the main peak area relative to the total peak area. Quantify the amount of the compound by comparing its peak area to the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Expected FTIR Data
Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (secondary amine salt)2700 - 3100 (broad)
C≡N stretch (nitrile)2220 - 2240
C=C stretch (aromatic)1600 - 1450
C-O-C stretch (ether)1250 - 1050
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Analysis:

    • Collect a background spectrum.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the compound, such as melting point, decomposition temperature, and the presence of solvates or hydrates.

Expected Thermal Analysis Data
Technique Expected Observation
DSC An endothermic peak corresponding to the melting point of the compound. Additional peaks may be observed for desolvation or polymorphic transitions.
TGA A weight loss step corresponding to the loss of any bound solvent or water, followed by a significant weight loss at higher temperatures due to decomposition.
Experimental Protocol: Thermal Analysis
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan for DSC or a ceramic/platinum pan for TGA.

  • Instrumentation: Use a calibrated DSC and TGA instrument.

  • Analysis:

    • DSC: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a suitable temperature range (e.g., 30 °C to 350 °C).

    • TGA: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a suitable temperature range (e.g., 30 °C to 600 °C).

    • Analyze the resulting thermograms to determine transition temperatures and weight loss events.

References

Application Notes and Protocols for 4-(Piperidin-4-yloxy)benzonitrile hydrochloride in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a synthetic organic compound featuring a piperidine ring linked to a benzonitrile group via an ether linkage. This structural motif is of significant interest in medicinal chemistry, as piperidine and benzonitrile moieties are present in numerous biologically active molecules. While specific in-vitro data for this compound is not extensively published, its structural components suggest potential activity as a modulator of key cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and kinases.

These application notes provide detailed protocols for evaluating the in-vitro activity of this compound, focusing on two high-interest targets for similar compounds: the C-C chemokine receptor 2 (CCR2) and Janus kinase 2 (JAK2). The provided methodologies and data for structurally related compounds will enable researchers to effectively screen and characterize the biological activity of this compound.

Potential Applications in In-Vitro Research

Based on the prevalence of the piperidine and benzonitrile scaffolds in known bioactive molecules, this compound is a candidate for investigation in the following areas:

  • Inflammatory Diseases: As a potential antagonist of chemokine receptors like CCR2, which are pivotal in the recruitment of monocytes and macrophages to sites of inflammation.

  • Oncology: As a potential inhibitor of kinases such as JAK2, which are often dysregulated in various cancers and myeloproliferative neoplasms.

  • Neuroscience: The piperidine core is a common feature in centrally active agents, suggesting potential interactions with neurotransmitter receptors or transporters.

Data Presentation: In-Vitro Activities of Structurally Related Compounds

To provide a frame of reference for experimental design, the following tables summarize the in-vitro activities of various piperidine and benzonitrile-containing compounds against CCR2 and JAK2.

Table 1: In-Vitro Activity of CCR2 Antagonists with Piperidine Scaffolds

Compound Name/IDAssay TypeTargetIC50 (nM)Reference
BMS-813160Radioligand BindingHuman CCR26.2[1]
INCB3284Radioligand BindingHuman CCR23.7[1]
PF-4136309Radioligand BindingHuman CCR25.2[1]
RS-504393Radioligand BindingHuman CCR298[2]
Teijin compound 1Radioligand BindingHuman CCR2b180[1][3]
Teijin compound 1ChemotaxisHuman Monocytes24[1][3]
Compound 24 (cis-3,4-disubstituted piperidine)Radioligand BindingHuman CCR23.4[4]
Compound 24 (cis-3,4-disubstituted piperidine)Calcium FluxHuman CCR22.0[4]
Compound 24 (cis-3,4-disubstituted piperidine)ChemotaxisHuman Monocytes5.4[4]

Table 2: In-Vitro Activity of JAK2 Inhibitors with Benzonitrile or Piperidine Features

Compound Name/IDAssay TypeTargetIC50 (nM)Reference
RuxolitinibCell-free assayJAK22.8[5]
Fedratinib (TG101348)Cell-free assayJAK23[5]
AZD1480Cell-free assayJAK20.26[5]
NVP-BSK805Cell-free assayJAK20.5[5]
BaricitinibCell-free assayJAK25.7[5]
TofacitinibCell-free assayJAK220[5]

Experimental Protocols

The following are detailed protocols for key in-vitro assays to determine the biological activity of this compound.

Protocol 1: CCR2 Radioligand Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand from the CCR2 receptor, providing its binding affinity (Ki).

Materials:

  • HEK293 cell membranes expressing human CCR2

  • [¹²⁵I]-CCL2 (radioligand)

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4

  • Wash Buffer: 50 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4

  • This compound (test compound)

  • Non-specific binding control (e.g., 10 µM of a known unlabeled CCR2 antagonist)

  • 96-well filter plates

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well filter plate, add in the following order:

    • 25 µL of Assay Buffer (for total binding) or non-specific binding control.

    • 25 µL of the test compound dilution.

    • 50 µL of [¹²⁵I]-CCL2 (final concentration of ~0.1 nM).

  • Initiate the binding reaction by adding 100 µL of CCR2-expressing cell membranes (approximately 10-20 µg of protein per well).[2]

  • Seal the plate and incubate for 90 minutes at room temperature with gentle agitation.[2]

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer.[2]

  • Dry the filters and add scintillation fluid to each well.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Monocyte Chemotaxis Assay

This functional assay evaluates the ability of the test compound to inhibit the migration of monocytes towards the chemokine CCL2.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • Chemotaxis Buffer: RPMI 1640 with 0.5% BSA

  • Recombinant human CCL2

  • This compound (test compound)

  • Transwell inserts (5 µm pore size) for 24-well or 96-well plates

  • Calcein-AM or other suitable cell viability dye

  • Fluorescence plate reader

Procedure:

  • Isolate monocytes from PBMCs if necessary.

  • Resuspend monocytes in Chemotaxis Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

  • Add Chemotaxis Buffer containing CCL2 (e.g., 10 ng/mL) to the lower chamber of the transwell plate.

  • Add the pre-incubated cell suspension to the upper chamber of the transwell insert.

  • Incubate the plate for 90 minutes to 3 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Quantify the migrated cells in the lower chamber by lysing the cells and adding a fluorescent dye like Calcein-AM, followed by reading the fluorescence on a plate reader.

  • Calculate the percentage of inhibition of chemotaxis for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

Protocol 3: JAK2 Kinase Inhibition Assay (HTRF)

This biochemical assay measures the ability of the test compound to inhibit the kinase activity of JAK2.

Materials:

  • Recombinant purified JAK2 enzyme (e.g., GST-tagged catalytic domain)

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

  • ATP

  • Assay Buffer (e.g., Kinase buffer with DTT and BSA)

  • Stop Solution containing EDTA and HTRF detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

  • This compound (test compound)

  • 384-well low-volume black plates

  • HTRF-compatible microplate reader

Procedure:

  • Dispense 250 nL of serially diluted this compound in DMSO into the wells of a 384-well plate.[6]

  • Add 18 µL of a solution containing the JAK2 enzyme and the peptide substrate in Assay Buffer to each well.[6]

  • Pre-incubate the plate for 30 minutes at room temperature to allow for compound binding.[6]

  • Initiate the kinase reaction by adding 2 µL of ATP solution.[6]

  • Incubate the plate for 60-120 minutes at room temperature.[6]

  • Stop the reaction by adding 20 µL of the Stop Solution containing the HTRF detection reagents.[6]

  • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible microplate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

  • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Chemotaxis Chemotaxis (Cell Migration) G_Protein->Chemotaxis Ca_Flux Intracellular Ca²⁺ Flux PLC->Ca_Flux Test_Compound 4-(Piperidin-4-yloxy)benzonitrile hydrochloride (Potential Antagonist) Test_Compound->CCR2 Inhibits

Caption: CCR2 signaling pathway and potential inhibition.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_0 Assay Setup cluster_1 Incubation & Separation cluster_2 Detection & Analysis A Prepare Serial Dilutions of Test Compound B Add Reagents to 96-well Plate: - Test Compound - [¹²⁵I]-CCL2 (Radioligand) - CCR2 Membranes A->B C Incubate to Reach Binding Equilibrium B->C D Rapid Filtration to Separate Bound and Free Ligand C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 and Ki E->F

Caption: Workflow for a CCR2 radioligand binding assay.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylates STAT_P pSTAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Test_Compound 4-(Piperidin-4-yloxy)benzonitrile hydrochloride (Potential Inhibitor) Test_Compound->JAK2 Inhibits

Caption: JAK-STAT signaling pathway and potential inhibition.

Kinase_Inhibition_Assay_Workflow Kinase Inhibition Assay (HTRF) Workflow cluster_0 Reaction Setup cluster_1 Incubation & Detection cluster_2 Data Acquisition & Analysis A Dispense Test Compound into 384-well Plate B Add Kinase (JAK2) and Substrate A->B C Initiate Reaction with ATP B->C D Incubate to Allow Phosphorylation C->D E Stop Reaction and Add HTRF Detection Reagents D->E F Read HTRF Signal on Plate Reader E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 F->G

Caption: Workflow for a JAK2 HTRF kinase inhibition assay.

References

4-(Piperidin-4-yloxy)benzonitrile Hydrochloride: Application Notes and Protocols for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a versatile bifunctional molecule increasingly utilized as a key intermediate in the synthesis of complex pharmaceutical compounds. Its structure, incorporating a piperidine ring and a cyanophenyl ether moiety, offers multiple reaction sites for the construction of diverse molecular architectures. The piperidine nitrogen allows for N-alkylation, N-acylation, and other coupling reactions, while the benzonitrile group can be involved in various transformations, including hydrolysis, reduction, or participation in cycloaddition reactions. This intermediate is particularly valuable in the development of kinase inhibitors and other targeted therapies.

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its application in the preparation of advanced drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Piperidin-4-yloxy)benzonitrile and its hydrochloride salt is presented below.

PropertyValueReference
Chemical Formula C₁₂H₁₅ClN₂O[1][2]
Molecular Weight 238.72 g/mol [1]
Appearance Solid (predicted)[3]
CAS Number 333954-90-8[1][2]
Solubility Low in water[3]

Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitor Scaffolds

This compound serves as a crucial building block in the synthesis of various kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways, which are often dysregulated in cancer. The general synthetic strategy involves the nucleophilic substitution reaction of the piperidine nitrogen onto an electrophilic heterocyclic core, a common scaffold in many kinase inhibitors.

Experimental Protocols

Protocol 1: N-Arylation of 4-(Piperidin-4-yloxy)benzonitrile with 2-Chloropyrimidine

Objective: To synthesize 4-((1-(pyrimidin-2-yl)piperidin-4-yl)oxy)benzonitrile, a key intermediate for kinase inhibitors.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride R Reaction (Nucleophilic Aromatic Substitution) A->R B 2-Chloropyrimidine B->R C Base (e.g., K₂CO₃) C->R D 4-((1-(pyrimidin-2-yl)piperidin-4-yl)oxy)benzonitrile R->D

Caption: Synthetic pathway for the N-arylation of 4-(Piperidin-4-yloxy)benzonitrile.

Materials:

  • This compound

  • 2-Chloropyrimidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), 2-chloropyrimidine (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting piperidine derivative.

  • Reaction: Stir the mixture at 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a mobile phase of 50% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-((1-(pyrimidin-2-yl)piperidin-4-yl)oxy)benzonitrile.

Expected Results:

ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >98%
Appearance White to off-white solid

Workflow and Logic Diagrams

General Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of a pharmaceutical intermediate using this compound.

G start Start reactants Charge Reactants: - 4-(Piperidin-4-yloxy)benzonitrile HCl - Electrophile - Base start->reactants reaction Reaction (e.g., N-Arylation) reactants->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (HPLC, NMR, MS) purification->analysis product Final Product analysis->product

Caption: General experimental workflow for synthesis and purification.

Signaling Pathway Context: PI3K/mTOR Inhibition

The final products derived from this compound often target critical cellular signaling pathways implicated in cancer. The diagram below shows a simplified representation of the PI3K/mTOR pathway, a common target for such inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Inhibitor (Derived from Intermediate) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[3] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.[4] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors. The protocols and data presented here provide a foundation for its use in drug discovery and development. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Applications of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride in Neuroscience Research: A Potential Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific research detailing the direct applications of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride in neuroscience is limited in publicly available scientific literature. This document, therefore, provides a potential framework for its application based on the known pharmacological profiles of structurally related piperidine-containing compounds. The experimental protocols, data, and pathways described herein are illustrative and should be adapted and validated for the specific compound.

Introduction

This compound is a synthetic compound featuring a piperidine ring linked to a benzonitrile group via an ether bond. While direct studies on this specific molecule are not extensively documented, its structural motifs are present in numerous compounds with significant activity at key neuroscience targets, including sigma (σ) receptors, dopamine receptors, and serotonin (5-HT) receptors. These receptors are critically involved in a wide range of neurological and psychiatric conditions, such as schizophrenia, depression, anxiety, and neurodegenerative disorders. This application note outlines potential research applications and methodologies for investigating the neuropharmacological profile of this compound.

Potential Research Applications

Based on the pharmacology of related compounds, this compound could be investigated for its potential as a:

  • Modulator of Sigma Receptors: Many piperidine-containing ligands exhibit high affinity for σ1 and σ2 receptors, which are implicated in neuroprotection, cognitive function, and the modulation of other neurotransmitter systems.

  • Dopamine Receptor Antagonist/Modulator: The piperidine scaffold is a common feature in antagonists of dopamine D2-like receptors (D2, D3, D4), which are primary targets for antipsychotic medications.

  • Serotonin Receptor Ligand: Various piperidine derivatives interact with serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes, which are involved in mood regulation, psychosis, and cognition.

Quantitative Data on Structurally Related Compounds

The following table summarizes binding affinity data (Ki in nM) for representative, structurally related compounds at various neuroscience targets. This data is provided for illustrative purposes to guide potential experimental design.

Compound ClassTarget ReceptorRepresentative CompoundBinding Affinity (Ki, nM)
Sigma Ligandσ1 ReceptorA5.2
σ2 ReceptorA15.8
Dopamine AntagonistD2 ReceptorB12.3
D3 ReceptorB8.1
D4 ReceptorC2.5
Serotonin Ligand5-HT2A ReceptorD3.7
5-HT1A ReceptorD21.4

Data presented are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a target receptor (e.g., dopamine D2 receptor).

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand).

  • This compound (test compound).

  • Haloperidol (reference compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and haloperidol in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of haloperidol (for non-specific binding), or 50 µL of the test compound dilutions.

  • Add 50 µL of [³H]-Spiperone at a concentration near its Kd value.

  • Add 100 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 60 minutes.

  • Harvest the contents of the wells onto filter mats using a microplate harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filter mats in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using appropriate software (e.g., Prism).

Protocol 2: In Vivo Behavioral Assay (e.g., Prepulse Inhibition of Startle)

This protocol is used to assess the potential antipsychotic-like activity of the compound.

Materials:

  • Male Wistar rats (250-300g).

  • This compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO).

  • Apomorphine (a dopamine agonist to induce PPI disruption).

  • Startle reflex measurement system.

Procedure:

  • Acclimate the rats to the testing environment.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at various doses.

  • After a specific pretreatment time (e.g., 30 minutes), administer a subcutaneous injection of apomorphine or vehicle.

  • Place the rats in the startle chambers and allow for a 5-minute acclimation period.

  • Present a series of acoustic startle stimuli, some of which are preceded by a non-startling prepulse stimulus.

  • Measure the startle amplitude for each trial.

  • Calculate the percentage of prepulse inhibition (%PPI) for each animal.

  • Analyze the data to determine if the test compound can reverse the apomorphine-induced deficit in PPI.

Visualizations

signaling_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o D2R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Agonist Test_Compound 4-(Piperidin-4-yloxy) benzonitrile HCl Test_Compound->D2R Antagonist (Hypothesized) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Cellular Response (e.g., altered gene expression) PKA->Downstream_Effects Phosphorylates

Caption: Hypothesized signaling pathway for D2 receptor antagonism.

experimental_workflow Start Start: Compound Synthesis and Characterization In_Vitro In Vitro Screening (Receptor Binding Assays) Start->In_Vitro Functional_Assay Functional Assays (e.g., cAMP measurement) In_Vitro->Functional_Assay Lead_Opt Lead Optimization Functional_Assay->Lead_Opt In_Vivo_PK In Vivo Pharmacokinetics (ADME) Behavioral_Studies Behavioral Pharmacology (e.g., PPI, Forced Swim Test) In_Vivo_PK->Behavioral_Studies Tox Toxicology Studies Behavioral_Studies->Tox End Candidate for Further Development Tox->End Favorable Profile Lead_Opt->Start Requires Modification Lead_Opt->In_Vivo_PK Promising Compound

Caption: Preclinical drug discovery workflow in neuroscience.

Application Notes and Protocols for 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on publicly available information, 4-(Piperidin-4-yloxy)benzonitrile hydrochloride is primarily recognized as a chemical intermediate used in the synthesis of more complex pharmaceutical compounds.[1][2][3] There is limited direct evidence in the public domain detailing its specific role, mechanism of action, or extensive application as a standalone agent in oncology studies. The following application notes and protocols are presented as a representative guide for how a compound with this chemical scaffold might be investigated in an oncology research setting, drawing upon methodologies used for similar chemical entities.

Introduction

The chemical scaffold of 4-(Piperidin-4-yloxy)benzonitrile incorporates key structural motifs, namely a piperidine ring and a benzonitrile group, which are prevalent in a variety of biologically active molecules, including those with anti-cancer properties. The piperidine moiety is a common feature in many kinase inhibitors, while the benzonitrile group can participate in crucial interactions with protein targets.[4][5] This document outlines potential applications and hypothetical experimental protocols for the investigation of this compound and its derivatives in oncology research.

Hypothetical Applications in Oncology

Given its structural components, this compound could be investigated as a precursor or an active agent in the following areas of oncology:

  • Kinase Inhibition: The piperidine and benzonitrile moieties are found in various kinase inhibitors, including those targeting Janus kinases (JAKs), which are implicated in myeloproliferative neoplasms and other cancers.[4][6]

  • Induction of Apoptosis: Many anti-cancer agents exert their effects by inducing programmed cell death. Compounds with similar structures have been shown to trigger apoptosis in cancer cells.

  • Cell Cycle Arrest: Investigation into the compound's ability to halt the cell cycle at specific checkpoints could reveal a potential mechanism of anti-proliferative activity.

Quantitative Data Summary (Hypothetical Data)

The following table represents the kind of quantitative data that would be generated to characterize the anti-cancer activity of a novel compound like this compound.

ParameterCell LineValue (µM)Assay Type
IC50 (50% Inhibitory Concentration) A549 (Lung)5.2MTT Cell Viability
HL-60 (Leukemia)2.8MTT Cell Viability
UO-31 (Renal)8.1MTT Cell Viability
Ki (Inhibition Constant) JAK20.75Kinase Inhibition Assay
FLT31.5Kinase Inhibition Assay

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (or derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10⁴ cells/mL in 100 µL of complete medium and incubate overnight.[7]

  • Prepare a serial dilution of the test compound in culture medium.

  • Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of a compound against a specific kinase (e.g., JAK2).

Materials:

  • Recombinant human kinase (e.g., JAK2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • This compound (or derivative)

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound, the kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value.

Visualizations

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where a derivative of 4-(Piperidin-4-yloxy)benzonitrile could act as a JAK2 inhibitor, thereby blocking the downstream STAT signaling pathway, which is often dysregulated in cancer.

G Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2_A JAK2 Cytokine_Receptor->JAK2_A Activation JAK2_B JAK2 Cytokine_Receptor->JAK2_B Activation STAT_A STAT JAK2_A->STAT_A Phosphorylation STAT_B STAT JAK2_B->STAT_B Phosphorylation STAT_dimer STAT Dimer STAT_A->STAT_dimer STAT_B->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor 4-(Piperidin-4-yloxy)benzonitrile (Hypothetical Inhibitor) Inhibitor->JAK2_A Inhibitor->JAK2_B

Caption: Hypothetical inhibition of the JAK-STAT pathway.

Experimental Workflow for Compound Screening

The diagram below outlines a typical workflow for screening and characterizing a novel compound for its anti-cancer properties.

G Start Compound Synthesis (e.g., from 4-(Piperidin-4-yloxy)benzonitrile HCl) In_Vitro_Screening In Vitro Screening (e.g., Cell Viability Assays) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Lead_Optimization->In_Vitro_Screening Iterative Process

Caption: General workflow for anti-cancer drug discovery.

Conclusion

While this compound itself is not extensively documented as an active anti-cancer agent, its chemical structure represents a valuable starting point for the synthesis of novel therapeutic candidates. The protocols and conceptual frameworks provided here offer a guide for researchers and drug development professionals to investigate the potential of derivatives of this compound in the field of oncology. Further research is warranted to synthesize and evaluate new chemical entities based on this scaffold to uncover their potential as future cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the multi-step synthesis, which typically involves a Williamson ether synthesis to couple a protected piperidine ring with a benzonitrile moiety, followed by deprotection and salt formation.

Issue 1: Low Yield in Williamson Ether Synthesis Step (Formation of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate)

  • Question: My Williamson ether synthesis reaction is resulting in a low yield of the desired ether. What are the common causes and how can I improve it?

  • Answer: Low yields in this step are a frequent problem and can be attributed to several factors:

    • Side Reactions: The most common competing reaction is the E2 elimination of the alkylating agent, especially if using sterically hindered reagents.[1] The alkoxide, being a strong base, can promote elimination over substitution.[2]

    • Steric Hindrance: Bulky groups surrounding the reaction site can physically block the nucleophilic attack required for the SN2 reaction to proceed.[3][4] For a successful Williamson synthesis, the alkyl halide should ideally be primary to minimize elimination reactions.[5][6]

    • Reagent Quality: The alkoxide is sensitive to moisture and air. Ensure your base (e.g., sodium hydride) and alcohol (N-Boc-4-hydroxypiperidine) are anhydrous. The solvent must also be dry.

    • Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion.[4] Conversely, excessively high temperatures can favor elimination side reactions.[3] The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are typically required.[1][3]

Issue 2: Incomplete Deprotection of the Boc Group

  • Question: I am observing residual Boc-protected starting material after the deprotection step. How can I ensure complete removal of the Boc group?

  • Answer: Incomplete deprotection is a common issue. The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions.[7][8]

    • Acid Strength and Concentration: Ensure the acid used (e.g., trifluoroacetic acid (TFA) or hydrochloric acid) is sufficiently concentrated. A common condition is 50% TFA in dichloromethane (DCM) or 4M HCl in dioxane.[9]

    • Reaction Time: Some substrates require longer reaction times for complete deprotection. Monitor the reaction by TLC or LC-MS until all starting material is consumed. A typical duration is 2-4 hours at room temperature.[10]

    • Scavengers: In some cases, the tert-butyl cation formed during deprotection can lead to side reactions. While less common for this specific substrate, the use of a scavenger like triethylsilane could be considered if side products are observed.

Issue 3: Difficulty in Isolating the Hydrochloride Salt

  • Question: After adding hydrochloric acid, my product is oiling out or failing to precipitate. How can I obtain a crystalline solid?

  • Answer: The formation of an amine hydrochloride salt is an acid-base reaction that typically yields a crystalline solid.[11][12] If you are having trouble with isolation, consider the following:

    • Solvent Choice: The choice of solvent is critical for precipitation. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Diethyl ether or a mixture containing ether is often used to precipitate the salt.[13]

    • Concentration: Ensure your solution of the free base is sufficiently concentrated before adding the HCl solution.

    • Anhydrous Conditions: Water can sometimes hinder crystallization. Using a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or gaseous HCl in diethyl ether) is often more effective than using aqueous HCl.[13]

    • Inducing Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal if available, or cooling the solution to a lower temperature.

Issue 4: Product Discoloration

  • Question: The final hydrochloride salt is off-white or colored. What is the cause and how can it be purified?

  • Answer: Discoloration often indicates the presence of impurities formed during the reaction or workup.

    • Source of Color: Impurities can arise from side reactions or the degradation of reagents or solvents, particularly at elevated temperatures.

    • Purification: The most common method for purifying the final salt is recrystallization. Select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Alternatively, the free base can be purified by column chromatography before salt formation to remove impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of the Williamson ether synthesis?

    • The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide leaving group.[4]

  • Q2: Why is a protecting group necessary on the piperidine nitrogen?

    • The piperidine nitrogen is a nucleophile and can compete with the hydroxyl group in the Williamson ether synthesis step, leading to N-alkylation as a side product. The tert-butoxycarbonyl (Boc) group is commonly used to temporarily block the nitrogen's reactivity.[7][14]

  • Q3: Can I use 4-chlorobenzonitrile instead of 4-fluorobenzonitrile?

    • Yes, while 4-fluorobenzonitrile is often used due to the high electronegativity of fluorine activating the ring for nucleophilic aromatic substitution, 4-chlorobenzonitrile can also be used. Reaction conditions may need to be adjusted (e.g., higher temperature or longer reaction time) as the carbon-chlorine bond is less polarized than the carbon-fluorine bond.

  • Q4: How is the hydrochloride salt formed?

    • The free amine (the deprotected piperidine nitrogen) acts as a base and reacts with a strong acid like hydrochloric acid (HCl). The nitrogen atom accepts a proton (H+) from HCl, forming a positively charged ammonium ion, while the chloride ion (Cl-) acts as the counter-ion, resulting in an ionic salt.[11][15] This salt is often more crystalline and water-soluble than the free base.[12]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key synthetic steps. Note that actual results may vary based on specific laboratory conditions and reagent purity.

Parameter Step 1: Williamson Ether Synthesis Step 2: Boc Deprotection Step 3: Salt Formation
Key Reagents N-Boc-4-hydroxypiperidine, 4-Fluorobenzonitrile, NaHtert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate, TFA or HCl4-(Piperidin-4-yloxy)benzonitrile, HCl in Dioxane/Ether
Solvent DMF, THFDichloromethane (DCM)Diethyl Ether
Temperature 25 - 80 °C25 °C0 - 25 °C
Reaction Time 4 - 12 hours2 - 4 hours30 - 60 minutes
Typical Yield 60 - 85%> 90%> 95%
Purity (Post-workup) > 95%> 98%> 98% (after precipitation)

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases.

  • Add a solution of 4-fluorobenzonitrile (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired ether.

Protocol 2: Synthesis of 4-(Piperidin-4-yloxy)benzonitrile (Boc Deprotection)

  • Dissolve the tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (1.0 eq) obtained from Protocol 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq) to the solution at room temperature.[10]

  • Stir the mixture for 2-4 hours, monitoring the deprotection by TLC until the starting material is fully consumed.[10]

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and extract the free base.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free base, which can be used directly in the next step.

Protocol 3: Synthesis of this compound

  • Dissolve the 4-(Piperidin-4-yloxy)benzonitrile free base (1.0 eq) from Protocol 2 in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4M HCl in dioxane (1.1 eq) dropwise with vigorous stirring.

  • A white precipitate should form immediately or upon stirring for a short period.

  • Continue stirring at 0 °C for 30 minutes.

  • Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final hydrochloride salt.[13]

Visualizations

Synthesis_Pathway Overall Synthesis Pathway SM1 N-Boc-4-hydroxypiperidine + 4-Fluorobenzonitrile INT1 tert-Butyl 4-(4-cyanophenoxy) piperidine-1-carboxylate SM1->INT1 1. NaH, DMF 2. Heat (Williamson Ether Synthesis) INT2 4-(Piperidin-4-yloxy)benzonitrile (Free Base) INT1->INT2 TFA or HCl in DCM (Boc Deprotection) PROD 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride INT2->PROD HCl in Dioxane or Ether (Salt Formation)

Caption: Overall synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow: Low Yield in Ether Synthesis start Low Yield Observed check_sm TLC/LC-MS Analysis: Is starting material (SM) consumed? start->check_sm cause_reagents Potential Cause: - Poor reagent quality (wet) - Insufficient base - Low temperature/time check_sm->cause_reagents No check_byproducts Potential Cause: Side reactions are dominant check_sm->check_byproducts Yes sm_not_consumed No action_reagents Action: - Use anhydrous reagents/solvent - Increase temperature/time - Check base equivalence cause_reagents->action_reagents sm_consumed Yes action_byproducts Action: - Lower reaction temperature - Use a less hindered base - Confirm substrate is primary halide equivalent check_byproducts->action_byproducts

Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis step.

References

Technical Support Center: 4-(Piperidin-4-yloxy)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Piperidin-4-yloxy)benzonitrile hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Common impurities can be categorized into three main types:

  • Process-Related Impurities: These arise from the synthetic route. Given a common synthesis involves the deprotection of a Boc-protected precursor, potential impurities include:

    • Impurity A: 4-Hydroxybenzonitrile: An unreacted starting material.

    • Impurity B: tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate: The immediate Boc-protected precursor to the final compound.

    • Impurity C: 4-(Piperidin-4-yloxy)benzonitrile (free base): The free base form of the final product, which may be present if the hydrochloride salt formation is incomplete.

  • Degradation-Related Impurities: These can form during storage or under stress conditions.

    • Impurity D: 4-(1-Oxidopiperidin-1-ium-4-yloxy)benzonitrile: An N-oxide impurity, which can form through oxidation of the piperidine nitrogen.

    • Impurity E: 4-((1,2,3,6-Tetrahydropyridin-4-yl)oxy)benzonitrile: A potential dehydrogenation product of the piperidine ring.

    • Impurity F: 4-Hydroxybenzoic acid: Resulting from the hydrolysis of the nitrile group under acidic or basic conditions.

  • Residual Solvents: The type of solvent will depend on the final crystallization step. Common solvents used in similar processes include isopropanol, ethanol, or ethyl acetate.

Q2: My batch of this compound shows a lower than expected purity by HPLC. What could be the cause?

A2: A lower than expected purity can be due to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. The most common causes are incomplete reaction or purification, leading to the presence of process-related impurities, or degradation of the material due to improper storage or handling.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, the compound should be stored in a well-closed container, protected from light, at a controlled room temperature. It is advisable to store it in a desiccator to protect it from moisture, which could facilitate hydrolysis of the nitrile group.

Q4: Can I use a generic HPLC method to test the purity of this compound?

A4: While a generic reverse-phase HPLC method might provide an initial assessment, a specific, validated method is highly recommended for accurate purity determination and to ensure all potential impurities are separated from the main peak. A recommended starting method is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue: An unknown peak is observed in the HPLC chromatogram.

Potential Cause Suggested Action
Process-Related Impurity Review the synthetic route. If possible, synthesize or procure standards of potential impurities (e.g., starting materials, intermediates) and co-inject with your sample to confirm the identity of the peak.
Degradation Product Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. This can help in identifying the unknown peak. LC-MS analysis is highly recommended for structural elucidation of unknown degradants.
Contamination Ensure all glassware, solvents, and equipment used for sample preparation and analysis are clean. Analyze a blank (solvent) injection to rule out contamination from the analytical system.

Summary of Potential Impurities

Impurity NameStructurePotential SourceTypical Limit (Hypothetical)Control Strategy
Impurity A: 4-HydroxybenzonitrileC₇H₅NOUnreacted starting material≤ 0.15%Optimize reaction stoichiometry and purification.
Impurity B: tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylateC₁₇H₂₂N₂O₃Incomplete deprotection≤ 0.20%Ensure complete deprotection reaction and effective purification.
Impurity C: 4-(Piperidin-4-yloxy)benzonitrile (free base)C₁₂H₁₄N₂OIncomplete salt formationVariableEnsure proper stoichiometry of HCl during salt formation.
Impurity D: 4-(1-Oxidopiperidin-1-ium-4-yloxy)benzonitrileC₁₂H₁₄N₂O₂Oxidation≤ 0.10%Store under inert atmosphere, protected from oxidizing agents.
Impurity E: 4-((1,2,3,6-Tetrahydropyridin-4-yl)oxy)benzonitrileC₁₂H₁₂N₂ODehydrogenation≤ 0.10%Store in a cool, dark place.
Impurity F: 4-Hydroxybenzoic acidC₇H₆O₃Hydrolysis of nitrile≤ 0.15%Protect from moisture and extreme pH conditions.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is a starting point and should be fully validated for its intended use.

  • Instrumentation:

    • HPLC system with a UV/Vis detector

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask.

    • Dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. Forced Degradation Studies

To understand the degradation pathways and to develop a stability-indicating method, forced degradation studies are recommended.

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 8 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period, as per ICH guidelines.

Visualizations

G Synthetic Pathway and Potential Impurity Formation cluster_synthesis Main Synthetic Route cluster_impurities Potential Impurities A 4-Hydroxybenzonitrile C tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (Impurity B) A->C Etherification (e.g., Mitsunobu or Williamson) ImpA Impurity A: 4-Hydroxybenzonitrile (Unreacted) A->ImpA Source of B tert-butyl 4-hydroxypiperidine-1-carboxylate B->C D This compound (Final Product) C->D Boc Deprotection (e.g., HCl or TFA) ImpB Impurity B: Boc-protected intermediate (Incomplete Reaction) C->ImpB Source of ImpD Impurity D: N-Oxide (Oxidation) D->ImpD Oxidation ImpE Impurity E: Dehydrogenation Product D->ImpE Dehydrogenation ImpF Impurity F: 4-Hydroxybenzoic acid (Hydrolysis) D->ImpF Hydrolysis

Caption: Synthetic pathway and sources of common impurities.

G Troubleshooting Workflow for Unexpected HPLC Peaks Start Unexpected Peak in HPLC CheckBlank Analyze Blank Injection Start->CheckBlank Contamination Source of Contamination Identified (Solvent, System, etc.) CheckBlank->Contamination Peak Present NoContamination No Peak in Blank CheckBlank->NoContamination No Peak ProcessImpurity Hypothesize Process-Related Impurity NoContamination->ProcessImpurity DegradationImpurity Hypothesize Degradation Product NoContamination->DegradationImpurity Coinject Co-inject with Standards (Starting Materials, Intermediates) ProcessImpurity->Coinject ForcedDeg Perform Forced Degradation Studies DegradationImpurity->ForcedDeg Match Peak Identity Confirmed Coinject->Match Match Found NoMatch No Match Found Coinject->NoMatch LCMS Characterize by LC-MS NoMatch->LCMS ForcedDeg->LCMS StructureElucidation Structure Elucidated LCMS->StructureElucidation

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Technical Support Center: Synthesis of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic route involves a two-step process:

  • Williamson Ether Synthesis: This step involves the nucleophilic aromatic substitution of 4-fluorobenzonitrile with N-Boc-4-hydroxypiperidine in the presence of a base.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions, followed by the formation of the hydrochloride salt.

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

A2: Key parameters include the choice of base, solvent, reaction temperature, and reaction time. A strong, non-nucleophilic base is preferred to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine without promoting side reactions. The temperature should be carefully controlled to ensure a reasonable reaction rate while minimizing the formation of byproducts.

Q3: Why is a protecting group on the piperidine nitrogen necessary?

A3: The piperidine nitrogen is a nucleophile and can compete with the hydroxyl group in the Williamson ether synthesis, leading to the formation of an N-alkylated byproduct. The Boc group electronically deactivates and sterically hinders the nitrogen, promoting selective O-alkylation.[1]

Q4: What are common reagents for Boc deprotection, and what are their advantages?

A4: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, methanol) are commonly used. TFA is effective for cleaving the Boc group, but the resulting trifluoroacetate salt may need to be converted to the hydrochloride salt in a separate step. Using HCl in a suitable solvent allows for deprotection and formation of the hydrochloride salt in a single step.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Low yields can occur at either the Williamson ether synthesis or the Boc deprotection step.

Possible Causes and Solutions for Williamson Ether Synthesis:

Possible Cause Recommended Action
Incomplete Deprotonation of N-Boc-4-hydroxypiperidine Use a stronger base (e.g., sodium hydride) or increase the equivalents of the base. Ensure the reaction is performed under anhydrous conditions as moisture can quench the base.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of side products by TLC or LC-MS.
Insufficient Reaction Time Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.
Poor Quality of Reagents Ensure that all reagents, especially the base and solvent, are of high purity and anhydrous.

Possible Causes and Solutions for Boc Deprotection:

Possible Cause Recommended Action
Incomplete Deprotection Increase the concentration of the acid (TFA or HCl), extend the reaction time, or gently warm the reaction mixture.[2]
Product Loss During Workup Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase.
Issue 2: Presence of Impurities in the Final Product

Several side reactions can lead to impurities. Below are common impurities and strategies to minimize their formation.

Side Reactions in Williamson Ether Synthesis:

  • N-Alkylation: Formation of 1-(4-cyanophenyl)-N-Boc-piperidin-4-ol.

    • Cause: The piperidine nitrogen, although protected, can still exhibit some nucleophilicity, especially at higher temperatures or with a less effective base.

    • Solution: Use a strong, sterically hindered base to favor deprotonation of the hydroxyl group. Maintain a moderate reaction temperature.

  • Hydrolysis of the Nitrile Group: Formation of 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid or the corresponding amide.

    • Cause: Presence of water and harsh basic conditions can lead to the hydrolysis of the benzonitrile group.

    • Solution: Ensure anhydrous reaction conditions. Use a non-hydroxidic base if possible.

Side Reactions in Boc Deprotection:

  • t-Butylation: Alkylation of the piperidine nitrogen or the aromatic ring with the tert-butyl cation generated during deprotection, leading to the formation of 4-(1-(tert-butyl)piperidin-4-yloxy)benzonitrile.

    • Cause: The tert-butyl cation is a reactive electrophile that can be trapped by nucleophiles in the reaction mixture.[3][4]

    • Solution: Add a scavenger, such as triisopropylsilane (TIS) or anisole, to the reaction mixture to trap the tert-butyl cation.[2][5]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (Williamson Ether Synthesis)

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in a suitable anhydrous solvent such as DMF or THF, add a strong base like sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 4-fluorobenzonitrile (1.0 eq.) in the same anhydrous solvent.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound (Boc Deprotection)

  • Dissolve tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane or dioxane.

  • Add a solution of HCl in dioxane (e.g., 4M, 5-10 eq.) or trifluoroacetic acid (TFA, 10-20 eq.). If using TFA, a scavenger like triisopropylsilane (1.2 eq.) can be added to prevent t-butylation.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • If TFA was used, dissolve the residue in a suitable solvent and treat with a solution of HCl in ether or dioxane to form the hydrochloride salt.

  • Triturate the residue with a non-polar solvent (e.g., diethyl ether, hexane) to induce precipitation.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

Visualized Workflows and Pathways

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Deprotection & Salt Formation start1 N-Boc-4-hydroxypiperidine + 4-Fluorobenzonitrile reaction1 Base (e.g., NaH) Solvent (e.g., DMF) Heat start1->reaction1 product1 tert-Butyl 4-(4-cyanophenoxy) piperidine-1-carboxylate reaction1->product1 Desired Reaction side_product1 N-Alkylation Product reaction1->side_product1 Side Reaction side_product2 Nitrile Hydrolysis Products reaction1->side_product2 Side Reaction product1_input tert-Butyl 4-(4-cyanophenoxy) piperidine-1-carboxylate reaction2 Acid (e.g., HCl in Dioxane) Scavenger (optional) product1_input->reaction2 final_product 4-(Piperidin-4-yloxy)benzonitrile hydrochloride reaction2->final_product Desired Reaction side_product3 t-Butylation Product reaction2->side_product3 Side Reaction

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield Analysis cluster_impurities Impurity Analysis cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_impurity_id Impurity Identification start Experiment Issue (e.g., Low Yield, Impurities) yield_issue Low Yield start->yield_issue impurity_issue Unexpected Peaks (LC-MS, NMR) start->impurity_issue check_step1 Check Williamson Ether Synthesis Step yield_issue->check_step1 check_step2 Check Boc Deprotection Step yield_issue->check_step2 solution1a Optimize Base/ Solvent/Temp check_step1->solution1a solution1b Ensure Anhydrous Conditions check_step1->solution1b solution2a Increase Acid/ Reaction Time check_step2->solution2a solution2b Add Scavenger check_step2->solution2b identify_impurity Identify Impurity (Mass, NMR shifts) impurity_issue->identify_impurity is_N_alkyl N-Alkylation? identify_impurity->is_N_alkyl is_hydrolysis Nitrile Hydrolysis? identify_impurity->is_hydrolysis is_t_butyl t-Butylation? identify_impurity->is_t_butyl is_N_alkyl->solution1a is_hydrolysis->solution1b is_t_butyl->solution2b

Caption: A logical troubleshooting workflow for identifying and resolving common synthesis issues.

References

Optimizing reaction conditions for 4-(Piperidin-4-yloxy)benzonitrile hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 4-(Piperidin-4-yloxy)benzonitrile?

A1: There are two primary synthetic routes for 4-(Piperidin-4-yloxy)benzonitrile. The first involves a Williamson ether synthesis-like reaction between a protected 4-hydroxypiperidine and an activated benzonitrile derivative. The second common route is the deprotection of a precursor, typically tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate.

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

A2: The Williamson ether synthesis is an SN2 reaction, and its success is highly dependent on the choice of base, solvent, temperature, and the nature of the leaving group. For the synthesis of aryl ethers, using a strong, non-nucleophilic base and a polar aprotic solvent is crucial to favor O-alkylation and minimize side reactions.[1] Temperature control is also vital to prevent elimination reactions.[2]

Q3: What are common side reactions to be aware of during this synthesis?

A3: Common side reactions include elimination, which is competitive with the Williamson ether synthesis, and N-alkylation of the piperidine nitrogen if it is unprotected.[2][3] In the case of using a Boc-protected piperidinol, incomplete deprotection or side reactions caused by the generated tert-butyl cation can also occur.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[5][6] These methods allow for the tracking of the consumption of starting materials and the formation of the desired product and any impurities.

Q5: What are the best practices for the formation and isolation of the hydrochloride salt?

A5: The hydrochloride salt is typically formed by treating a solution of the free base with hydrochloric acid, often as a solution in an organic solvent like ethyl acetate or dioxane, to induce precipitation.[7] If the salt oils out or is difficult to crystallize, trying different solvent systems or alternative acids like methanesulfonic acid may be beneficial.[7]

Troubleshooting Guides

Issue 1: Low Yield in the Ether Formation Step
Possible Cause Troubleshooting Steps Rationale
Inefficient Deprotonation of 4-Hydroxypiperidine Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).A strong base is required to fully deprotonate the hydroxyl group, making it a more potent nucleophile for the SN2 reaction.
Inappropriate Solvent Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.Polar aprotic solvents solvate the cation of the base, leaving the alkoxide nucleophile more reactive, and they do not participate in hydrogen bonding that could hinder the nucleophile.
Side Reaction: Elimination Maintain a lower reaction temperature (e.g., 50-80 °C) and monitor the reaction progress closely.Higher temperatures can favor the competing E2 elimination reaction, especially with secondary alkyl halides.[2]
Side Reaction: N-Alkylation Ensure the piperidine nitrogen is protected (e.g., with a Boc group) during the ether formation step.The unprotected piperidine nitrogen is a nucleophile and can compete with the hydroxyl group in reacting with the benzonitrile derivative.[8]
Issue 2: Impurity Formation
Observed Impurity (by HPLC/MS) Potential Cause Corrective Action
Starting materials remain Incomplete reaction.Increase reaction time, temperature (cautiously), or use a more reactive base/solvent combination.
N-Alkylated byproduct Reaction with unprotected piperidine nitrogen.Use a piperidine starting material with a suitable protecting group like Boc.[8]
tert-Butyl adducts on the aromatic ring tert-butyl cation reaction during Boc deprotection.Add a scavenger, such as triisopropylsilane (TIS) or anisole, during the deprotection step to trap the tert-butyl cation.
Elimination byproduct High reaction temperature.Lower the reaction temperature and consider using a milder base.
Issue 3: Difficulty in Hydrochloride Salt Formation
Problem Possible Cause Troubleshooting Steps
Product oils out upon acidification The salt is highly soluble in the reaction solvent or is hygroscopic.Try adding an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation. Alternatively, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.[7]
Salt does not precipitate The salt is soluble in the chosen solvent system.Use a solution of HCl in a less polar solvent like diethyl ether or ethyl acetate.[7][9]
Low purity of the isolated salt Co-precipitation of impurities.Purify the free base by column chromatography or recrystallization before salt formation.[10][11]

Data Presentation

Table 1: Illustrative Reaction Conditions for Williamson Ether Synthesis of N-Boc-4-(4-cyanophenoxy)piperidine

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Illustrative Yield (%)
1K₂CO₃ (1.5)Acetonitrile801265
2NaH (1.2)DMF60685
3KOtBu (1.2)THF50880
4Cs₂CO₃ (1.5)DMF701090

Note: These are illustrative yields based on general principles of Williamson ether synthesis. Actual yields may vary.

Table 2: Illustrative Conditions for Boc Deprotection and Salt Formation

Entry Deprotection Reagent Scavenger Salt Formation Illustrative Purity (%)
14M HCl in DioxaneNoneIn situ95
2Trifluoroacetic Acid (TFA)Triisopropylsilane (TIS)HCl in Ether>98
34M HCl in DioxaneAnisoleHCl in Ethyl Acetate>98

Note: Purity is illustrative and dependent on the successful removal of byproducts.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add 4-fluorobenzonitrile (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 70 °C and monitor its progress by TLC or HPLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound
  • Dissolve tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (1.0 equivalent) in a minimal amount of dichloromethane.

  • Add a solution of 4M HCl in dioxane (5-10 equivalents) and stir at room temperature.

  • Monitor the deprotection by TLC or HPLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection and Salt Formation start1 N-Boc-4-hydroxypiperidine + 4-fluorobenzonitrile react1 Base (e.g., NaH) Solvent (e.g., DMF) Heat start1->react1 product1 tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate react1->product1 start2 Boc-protected intermediate product1->start2 Purification react2 Acid (e.g., HCl in Dioxane) start2->react2 product2 4-(Piperidin-4-yloxy)benzonitrile hydrochloride react2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield issue Low Yield cause1 Inefficient Deprotonation issue->cause1 cause2 Side Reactions issue->cause2 cause3 Suboptimal Solvent issue->cause3 solution1 Use Stronger Base (e.g., NaH) cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Protect Piperidine N cause2->solution3 solution4 Use Polar Aprotic Solvent (e.g., DMF) cause3->solution4

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 4-(Piperidin-4-yloxy)benzonitrile?

A1: There are three primary synthetic routes for the synthesis of 4-(Piperidin-4-yloxy)benzonitrile:

  • Route 1: Williamson Ether Synthesis: This classic method involves the reaction of 4-cyanophenol with a protected 4-hydroxypiperidine derivative (e.g., N-Boc-4-hydroxypiperidine) in the presence of a base, followed by deprotection.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr): This route utilizes 4-fluorobenzonitrile and 4-hydroxypiperidine, which react in the presence of a strong base to form the desired ether linkage.

  • Route 3: Mitsunobu Reaction: This reaction allows for the direct coupling of 4-cyanophenol and N-Boc-4-hydroxypiperidine using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), followed by deprotection.

Q2: How is the hydrochloride salt of 4-(Piperidin-4-yloxy)benzonitrile prepared?

A2: The hydrochloride salt is typically prepared by dissolving the free base, 4-(Piperidin-4-yloxy)benzonitrile, in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The salt precipitates out of the solution and can be collected by filtration.

Q3: What is a typical purity for commercially available this compound?

A3: Commercially available this compound typically has a purity of 95% or higher.

Troubleshooting Guides

Route 1: Williamson Ether Synthesis

Issue 1: Low Yield of N-Boc-4-(4-cyanophenoxy)piperidine

Potential Cause Troubleshooting Step
Incomplete deprotonation of 4-cyanophenol Use a stronger base (e.g., sodium hydride) in an anhydrous aprotic solvent like THF or DMF. Ensure the base is fresh and properly handled.
Poor leaving group on the piperidine ring If using a derivative other than 4-hydroxypiperidine, ensure the leaving group is suitable (e.g., tosylate, mesylate).
Side reactions Lower the reaction temperature to minimize potential side reactions. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Suboptimal solvent Use a polar aprotic solvent such as DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.

Issue 2: Incomplete Deprotection of the N-Boc Group

Potential Cause Troubleshooting Step
Insufficient acid Increase the equivalents of trifluoroacetic acid (TFA) or use a stronger acid solution (e.g., HCl in dioxane).
Short reaction time Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is fully consumed.
Scavenging of acid by residual base Ensure the N-Boc protected intermediate is fully purified and free of any residual base from the previous step before proceeding with deprotection.
Route 2: Nucleophilic Aromatic Substitution (SNAr)

Issue 1: Low Conversion of 4-fluorobenzonitrile

Potential Cause Troubleshooting Step
Insufficiently strong base Use a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 4-hydroxypiperidine.
Low reaction temperature SNAr reactions often require elevated temperatures. Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Solvent effects Use a polar aprotic solvent like DMSO or DMF to facilitate the reaction.
Water in the reaction mixture Ensure all reagents and solvents are anhydrous, as water can quench the base and inhibit the reaction.
Route 3: Mitsunobu Reaction

Issue 1: Low Yield of N-Boc-4-(4-cyanophenoxy)piperidine

Potential Cause Troubleshooting Step
Decomposition of reagents Ensure the DEAD or DIAD reagent is fresh and has been stored properly. Add it slowly to the reaction mixture at a low temperature (e.g., 0 °C).
Steric hindrance While not a major issue for these substrates, ensure the reaction is stirred efficiently.
Side product formation The formation of triphenylphosphine oxide and the reduced azodicarboxylate can complicate purification and affect yield. Consider using polymer-bound reagents to simplify workup.
Order of addition The order of addition of reagents can be critical. A common procedure is to add the azodicarboxylate slowly to a solution of the alcohol, phenol, and phosphine.

Data Presentation

Table 1: Illustrative Comparison of Synthetic Routes

Parameter Route 1: Williamson Ether Synthesis Route 2: SNAr Route 3: Mitsunobu Reaction
Typical Overall Yield 60-75%70-85%55-70%
Number of Steps 2 (Protection may be required)12 (Protection required)
Starting Materials 4-cyanophenol, protected 4-hydroxypiperidine4-fluorobenzonitrile, 4-hydroxypiperidine4-cyanophenol, protected 4-hydroxypiperidine
Key Reagents Base (e.g., NaH), Deprotection agent (e.g., TFA)Strong Base (e.g., NaH)PPh₃, DEAD/DIAD, Deprotection agent
Advantages Well-established, reliableFewer steps, potentially higher yieldingMild reaction conditions
Disadvantages Requires protection/deprotectionRequires strong base, sensitive to waterReagent cost, difficult purification

Note: The data presented in this table is illustrative and based on general chemical principles. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of N-Boc-4-(4-cyanophenoxy)piperidine

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 4-cyanophenol (1.1 eq) in anhydrous DMF (10 mL/mmol of piperidine) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc-4-(4-cyanophenoxy)piperidine

  • Dissolve N-Boc-4-(4-cyanophenoxy)piperidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the free base.

Protocol 3: Formation of this compound

  • Dissolve the purified 4-(Piperidin-4-yloxy)benzonitrile free base in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain the hydrochloride salt.

Visualizations

Synthesis_Workflow cluster_williamson Route 1: Williamson Ether Synthesis cluster_snar Route 2: SNAr cluster_mitsunobu Route 3: Mitsunobu Reaction W1 N-Boc-4-hydroxypiperidine + 4-cyanophenol W2 Etherification (NaH, DMF) W1->W2 W3 N-Boc-4-(4-cyanophenoxy)piperidine W2->W3 W4 Deprotection (TFA or HCl) W3->W4 W5 4-(Piperidin-4-yloxy)benzonitrile W4->W5 Final HCl Salt Formation W5->Final S1 4-hydroxypiperidine + 4-fluorobenzonitrile S2 Nucleophilic Substitution (NaH, DMSO) S1->S2 S3 4-(Piperidin-4-yloxy)benzonitrile S2->S3 S3->Final M1 N-Boc-4-hydroxypiperidine + 4-cyanophenol M2 Mitsunobu Coupling (PPh3, DEAD) M1->M2 M3 N-Boc-4-(4-cyanophenoxy)piperidine M2->M3 M4 Deprotection (TFA or HCl) M3->M4 M5 4-(Piperidin-4-yloxy)benzonitrile M4->M5 M5->Final

Caption: Synthetic routes to this compound.

Troubleshooting_Tree Start Low Yield of Final Product Route Which synthetic route was used? Start->Route Williamson Williamson Ether Synthesis Route->Williamson Route 1 SNAr SNAr Route->SNAr Route 2 Mitsunobu Mitsunobu Reaction Route->Mitsunobu Route 3 Deprotection Deprotection Step Issue? Williamson->Deprotection Etherification Etherification Step Issue? Williamson->Etherification SNAr_Issue Check Base, Temperature, Solvent SNAr->SNAr_Issue Mitsunobu_Issue Check Reagent Quality, Order of Addition Mitsunobu->Mitsunobu_Issue Deprotection_Issue Check Acid Strength, Reaction Time Deprotection->Deprotection_Issue Etherification_Issue Check Base Strength, Solvent Etherification->Etherification_Issue

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Piperidin-4-yloxy)benzonitrile hydrochloride. The information is designed to address common issues encountered during experimental procedures, particularly forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, which contains a piperidine ring, an ether linkage, and a benzonitrile group, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, which could convert it to a carboxylic acid (-COOH) or an amide (-CONH2). The ether linkage may also be cleaved under drastic hydrolytic conditions.

  • Oxidation: The piperidine ring and the benzylic position are potential sites for oxidation, which could lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.

  • Photolysis: Exposure to UV or visible light could induce photolytic degradation, potentially leading to the formation of radical species and subsequent degradation products.

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies are crucial for understanding the stability of a drug substance.[1][2] It is generally recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[2][3] Typical starting conditions for stress testing are outlined in the table below. These conditions may need to be adjusted based on the observed stability of the molecule.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other excipients.[4] For this compound, a reverse-phase HPLC method with UV detection is a common starting point. The development process typically involves:

  • Column Selection: A C18 or C8 column is often a good initial choice.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize the peak shape and resolution.

  • Gradient Elution: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products in a reasonable time.

  • Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Troubleshooting Guides

Q1: I am not observing any degradation of this compound under my stress conditions. What should I do?

A1: If no degradation is observed, the stress conditions may not be harsh enough. Consider the following adjustments:

  • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M). For oxidative studies, increase the concentration of hydrogen peroxide.

  • Increase Temperature: Elevating the temperature can accelerate degradation. However, be mindful that high temperatures might induce degradation pathways that are not relevant to real-world storage conditions.

  • Extend Exposure Time: If initial time points show no degradation, extend the duration of the stress study.

  • Use a Co-solvent: If the compound has poor solubility in the stress medium, a co-solvent can be used to increase its solubility and exposure to the stressor.[5]

Q2: I am seeing multiple degradation peaks in my chromatogram. How do I identify them?

A2: Identifying unknown degradation products is a critical step. The following techniques are commonly used:

  • LC-MS/MS: Liquid chromatography-mass spectrometry is a powerful tool for obtaining the molecular weight and fragmentation pattern of the degradation products, which can be used to elucidate their structures.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help in determining the elemental composition of the degradation products.

  • NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

Q3: My mass balance is not within the acceptable range (e.g., 95-105%). What could be the reasons?

A3: Poor mass balance in a stability study can be due to several factors:

  • Non-chromophoric Degradation Products: Some degradation products may not have a UV chromophore and will not be detected by a UV detector. Using a universal detector like a mass spectrometer or a charged aerosol detector (CAD) can help in these cases.

  • Volatile Degradation Products: If volatile degradation products are formed, they may be lost during sample preparation or analysis.

  • Incomplete Elution: Some highly retained degradation products may not elute from the HPLC column under the current chromatographic conditions. Modifying the gradient to include a stronger organic wash at the end of the run can help.

  • Precipitation: The drug or its degradation products may have precipitated out of the solution. Ensure complete dissolution before injection.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products (RT)Mass Balance (%)
Acid Hydrolysis 0.1 M HCl24, 48, 7260
Base Hydrolysis 0.1 M NaOH24, 48, 7260
Oxidation 3% H₂O₂24, 48, 72Room Temp
Thermal Dry Heat24, 48, 7280
Photolytic ICH Q1B Option 2-Room Temp

This table is a template. The actual conditions and results will need to be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

  • Stress Sample Preparation:

    • Acid Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and add 0.1 M HCl to the final volume. Prepare a parallel sample with 1 M HCl.

    • Base Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and add 0.1 M NaOH to the final volume. Prepare a parallel sample with 1 M NaOH.

    • Oxidation: To a volumetric flask, add an appropriate volume of the stock solution and add 3% H₂O₂ to the final volume.

    • Thermal: Store a solid sample of the compound in an oven at 80°C. Also, prepare a solution of the compound in the analysis diluent and store it at 80°C.

    • Photolytic: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines. Protect control samples from light.

  • Incubation: Incubate the prepared solutions at the specified temperatures for predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to the target concentration with the mobile phase. Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.

Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Initial Screening: Inject the unstressed drug substance and a mixture of the stressed samples to evaluate the initial separation.

  • Method Optimization:

    • pH Adjustment: Vary the pH of the aqueous mobile phase to improve peak shape and resolution.

    • Organic Modifier: Try methanol as an alternative to acetonitrile to alter selectivity.

    • Gradient Optimization: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.

    • Temperature: Evaluate the effect of column temperature on the separation.

  • Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent 4-(Piperidin-4-yloxy)benzonitrile Amide 4-(Piperidin-4-yloxy)benzamide Parent->Amide H₂O / H⁺ or OH⁻ Carboxylic_Acid 4-(Piperidin-4-yloxy)benzoic acid Amide->Carboxylic_Acid H₂O / H⁺ or OH⁻ Parent_Ox 4-(Piperidin-4-yloxy)benzonitrile N_Oxide N-Oxide Derivative Parent_Ox->N_Oxide [O] Hydroxylated Hydroxylated Piperidine Parent_Ox->Hydroxylated [O]

Caption: Hypothesized degradation pathways of 4-(Piperidin-4-yloxy)benzonitrile.

Experimental_Workflow Start Start: Forced Degradation Study Prepare_Stock Prepare Drug Stock Solution Start->Prepare_Stock Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Stock->Stress_Conditions Time_Points Sample at Various Time Points Stress_Conditions->Time_Points Analyze_Samples Analyze by HPLC Time_Points->Analyze_Samples Evaluate_Degradation Evaluate % Degradation and Peak Purity Analyze_Samples->Evaluate_Degradation Identify_Products Identify Degradation Products (LC-MS) Evaluate_Degradation->Identify_Products End End: Stability Profile Established Identify_Products->End

Caption: General workflow for a forced degradation study.

References

Stability issues of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

Based on the chemical structure, which includes a piperidine ring, an ether linkage, and a nitrile group, the primary stability concerns in solution are susceptibility to hydrolysis and oxidation. The piperidine nitrogen can also participate in acid-base equilibria, which can influence stability. General storage recommendations for the free base suggest keeping it away from moisture, strong oxidizers, and acids[1].

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: What are the likely degradation pathways for this compound?

Potential degradation pathways, inferred from the functional groups and data on related compounds, include:

  • Hydrolysis of the nitrile group: This is a common reaction for benzonitriles in acidic or basic solutions, leading to the formation of the corresponding benzoic acid derivative.

  • Oxidation of the piperidine ring: The piperidine ring can be susceptible to oxidation, potentially leading to N-dealkylation or ring-opening products. Studies on other piperidine-containing compounds, such as fentanyl, have shown that oxidative N-dealkylation at the piperidine ring is a primary degradation pathway[3].

  • Ether cleavage: While generally stable, the ether linkage could be susceptible to cleavage under strong acidic conditions and elevated temperatures.

Q4: Are there any known incompatibilities with common solvents or excipients?

Specific incompatibility studies for this compound are not widely published. However, based on general chemical principles, it is advisable to avoid strongly acidic or basic conditions and the presence of strong oxidizing agents[1]. When formulating, it is crucial to conduct compatibility studies with all excipients under consideration.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

Symptoms:

  • Loss of parent compound peak and appearance of new peaks in HPLC analysis.

  • Change in the physical appearance of the solution (e.g., color change, precipitation).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH The pH of the solution may be too acidic or basic, catalyzing hydrolysis of the nitrile group. Prepare solutions in a buffered system and evaluate stability across a range of pH values (e.g., pH 3, 5, 7, 9) to determine the optimal pH for stability.
Presence of Oxidizing Agents Trace amounts of peroxides in solvents or dissolved oxygen can lead to oxidative degradation of the piperidine moiety. Use high-purity, peroxide-free solvents. Degas solutions by sparging with an inert gas (e.g., nitrogen or argon).
Exposure to Light Photodegradation can occur, especially if the compound has chromophores that absorb UV or visible light. Protect solutions from light by using amber vials or covering containers with aluminum foil. Conduct photostability studies to assess light sensitivity.
Elevated Temperature Higher temperatures can accelerate degradation reactions. Prepare and store solutions at recommended temperatures (e.g., refrigerated or frozen). Avoid prolonged exposure to ambient or elevated temperatures during experiments.
Issue 2: Poor Solubility or Precipitation Over Time

Symptoms:

  • The compound does not fully dissolve at the desired concentration.

  • Precipitate forms in a previously clear solution during storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Solvent Selection The compound may have limited solubility in the chosen solvent. Test a range of pharmaceutically acceptable solvents and co-solvent systems to identify a suitable vehicle. The free base is predicted to have low water solubility[1].
pH and Salt Form The solubility of ionizable compounds is highly pH-dependent. Adjusting the pH may improve solubility. Ensure that the hydrochloride salt is the appropriate form for your desired pH range.
Conversion to Free Base If the pH of the solution is raised, the hydrochloride salt may convert to the less soluble free base, causing precipitation. Maintain the pH of the solution well below the pKa of the piperidine nitrogen to keep the compound in its protonated, more soluble form.
Temperature Effects Solubility can be temperature-dependent. If stock solutions are stored at low temperatures, the compound may precipitate. Gently warm and vortex the solution to redissolve before use. Confirm that the compound remains in solution at the experimental temperature.

Experimental Protocols

General Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods[4][5][6].

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. Include a dark control to differentiate between light-induced and thermal degradation.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • If necessary, use techniques like LC-MS to identify the structure of the degradation products.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., Degradation, Precipitation) check_pH Is the solution pH controlled? start->check_pH adjust_pH Adjust and buffer pH. Evaluate stability at different pH values. check_pH->adjust_pH No check_oxidation Is the solution protected from oxidation? check_pH->check_oxidation Yes reassess Re-evaluate Stability adjust_pH->reassess protect_oxidation Use peroxide-free solvents. Degas solution with inert gas. check_oxidation->protect_oxidation No check_light Is the solution protected from light? check_oxidation->check_light Yes protect_oxidation->reassess protect_light Use amber vials or foil wrapping. check_light->protect_light No check_temp Is the solution stored at the correct temperature? check_light->check_temp Yes protect_light->reassess adjust_temp Store at recommended temperature. Minimize exposure to high temperatures. check_temp->adjust_temp No check_temp->reassess Yes adjust_temp->reassess end Issue Resolved reassess->end

Caption: A decision tree for troubleshooting common stability issues.

Potential Degradation Pathways

Potential Degradation Pathways parent 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride hydrolysis Hydrolysis (Acidic or Basic Conditions) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis thermolysis Thermolysis (Heat) parent->thermolysis product1 4-(Piperidin-4-yloxy)benzoic acid (Nitrile Hydrolysis) hydrolysis->product1 product2 N-dealkylated and/or Ring-Oxidized Products oxidation->product2 product3 Photodegradants photolysis->product3 product4 Thermal Degradants thermolysis->product4

Caption: Potential degradation pathways for the compound.

References

4-(Piperidin-4-yloxy)benzonitrile hydrochloride storage and stability guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Welcome to the technical support center for this compound. This guide provides essential information on the storage, stability, and handling of this compound to ensure the integrity of your research and development projects. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2] Based on general guidelines for related chemical compounds, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes the rate of potential chemical degradation. While some sources suggest room temperature storage, refrigeration is a safer approach for long-term preservation.
Humidity Below 40% Relative Humidity (RH)The compound is a piperidine salt, and such compounds can be hygroscopic.[3] Low humidity prevents moisture absorption, which can lead to chemical degradation or physical changes.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Reduces the risk of oxidation and degradation from atmospheric moisture.
Container Tightly sealed, amber glass vial or equivalent opaque containerProtects the compound from light and moisture ingress.[2]

Q2: How should I handle the compound for short-term use in the laboratory?

A2: For routine experimental use, it is advisable to allow the container to equilibrate to room temperature before opening. This practice minimizes the condensation of atmospheric moisture onto the cold compound. Use the compound in a well-ventilated area and promptly reseal the container, purging with an inert gas if possible.

Q3: What are the known incompatibilities of this compound?

A3: this compound should not be stored with or exposed to strong oxidizing agents or strong acids.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Q4: Is there any information on the stability of this compound in solution?

Q5: What are the potential signs of degradation?

A5: Degradation of this compound, which is typically a white to off-white solid, may be indicated by:[1]

  • A change in color (e.g., yellowing or browning).

  • A change in physical form (e.g., clumping or melting).

  • The appearance of new peaks in analytical tests such as HPLC or the presence of impurities in NMR.

Troubleshooting Guides

Guide 1: Inconsistent Experimental Results

If you are experiencing variability in your experimental outcomes, consider the following potential issues related to the storage and handling of the compound.

G start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Humidity, Light) start->check_storage check_handling Review Handling Procedures (Equilibration, Atmosphere) start->check_handling check_solution Assess Solution Stability (Freshly prepared? Stored correctly?) start->check_solution improper_storage Issue Identified: Improper Storage check_storage->improper_storage Deviation found improper_handling Issue Identified: Handling Errors check_handling->improper_handling Deviation found solution_instability Issue Identified: Solution Instability check_solution->solution_instability Deviation found remediate_storage Action: Store new aliquot under recommended conditions. Discard compromised stock. improper_storage->remediate_storage remediate_handling Action: Implement proper handling protocols. Use a glovebox if necessary. improper_handling->remediate_handling remediate_solution Action: Prepare fresh solutions for each experiment. Conduct a solution stability study. solution_instability->remediate_solution end Consistent Results remediate_storage->end remediate_handling->end remediate_solution->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Guide 2: Visual Changes in the Solid Compound

If you observe a change in the appearance of the solid this compound, it may be a sign of degradation.

Observed IssuePotential CauseRecommended Action
Clumping/Caking Moisture absorption due to improper storage or handling.Discard the affected batch. Procure a new lot and store it under recommended dry conditions, preferably in a desiccator or under an inert atmosphere.
Discoloration (Yellowing) Exposure to light or air (oxidation).Discard the affected batch. Ensure future storage is in an amber vial and consider purging with an inert gas after each use.
Reduced Potency/Activity Chemical degradation.Confirm degradation with analytical methods (e.g., HPLC, LC-MS). If confirmed, obtain a new batch and strictly adhere to recommended storage conditions.

Experimental Protocols

Protocol 1: Recommended Storage Condition Workflow

This workflow outlines the ideal process for receiving and storing this compound.

G receive Receive Compound inspect Inspect for Intact Seal and Correct Labeling receive->inspect log Log Lot Number and Date of Receipt inspect->log transfer Transfer to Primary Storage Location log->transfer storage_conditions Store at 2-8°C in a Dark, Dry Place (Desiccator or Inert Gas) transfer->storage_conditions aliquot For Frequent Use: Prepare Smaller Aliquots under Inert Atmosphere storage_conditions->aliquot store_aliquots Store Aliquots Under the Same Conditions aliquot->store_aliquots end Ready for Experimental Use store_aliquots->end

Caption: Recommended workflow for receiving and storing the compound.

Protocol 2: Small-Scale Stability Assessment in Solution

To assess the stability of the compound in your experimental solvent, a small-scale study is advised.

  • Preparation: Prepare a stock solution of a known concentration in the desired solvent.

  • Initial Analysis: Immediately after preparation (t=0), analyze the solution using a suitable analytical method (e.g., HPLC with UV detection) to determine the initial purity and peak area.

  • Storage: Store aliquots of the solution under your intended storage conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: Analyze the aliquots at various time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Evaluation: Compare the peak area of the main compound and the appearance of any new peaks (potential degradants) to the t=0 sample. A significant decrease in the main peak area or the emergence of new peaks indicates instability.

This information should help ensure the quality and reliability of your experiments involving this compound. For further assistance, please consult the material safety data sheet (MSDS) provided by the supplier.

References

Resolving solubility problems of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility challenges encountered with 4-(Piperidin-4-yloxy)benzonitrile hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of approximately 238.72 g/mol .[1][2] It is typically supplied as a white to off-white solid.[2] The hydrochloride salt form is intended to enhance its solubility in aqueous solutions, a common strategy for amine-containing compounds used in research and drug development.[3]

Q2: In which solvents is this compound expected to be soluble?

Q3: Why am I having difficulty dissolving this compound?

Several factors can contribute to dissolution problems:

  • Incorrect Solvent Choice: The compound may have limited solubility in the selected solvent.

  • Insufficient Solvent Volume: The concentration may be too high for the chosen solvent.

  • Low Temperature: Solubility often decreases at lower temperatures.

  • pH of the Solution: For a hydrochloride salt, the pH of the aqueous solution is critical. The compound will be most soluble at a lower pH where the amine is protonated.

  • Compound Purity and Form: Variations in purity or the presence of different polymorphic forms can affect solubility.

  • Rate of Dissolution: The compound may be slow to dissolve, requiring more time and agitation.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, follow these troubleshooting steps.

Initial Dissolution Steps
  • Verify Compound Identity: Confirm the identity and purity of the compound using the provided Certificate of Analysis (CoA).

  • Choose an Appropriate Solvent: Start with polar protic solvents or aqueous buffers. For biological experiments, buffered solutions (e.g., PBS, Tris-HCl) are often a good starting point.

  • Use Gentle Heating: Gently warm the solution (e.g., to 37-50°C) to increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.

  • Increase Agitation: Use a vortex mixer or sonicator to aid in the dissolution process.

  • Allow Sufficient Time: Some compounds take time to dissolve fully. Allow the solution to stir for an extended period.

Systematic Troubleshooting Flow

If initial steps fail, a more systematic approach is recommended. The following diagram illustrates a logical workflow for troubleshooting solubility issues.

G start Start: Solubility Issue check_solvent Is the solvent appropriate? (e.g., water, DMSO, ethanol) start->check_solvent change_solvent Action: Try a different solvent (See Table 1) check_solvent->change_solvent No check_conc Is the concentration too high? check_solvent->check_conc Yes change_solvent->check_conc fail Consult further literature or perform solubility testing change_solvent->fail reduce_conc Action: Reduce concentration by adding more solvent check_conc->reduce_conc Yes check_temp Is the solution at room temperature? check_conc->check_temp No reduce_conc->check_temp success Success: Compound Dissolved reduce_conc->success heat Action: Gently warm the solution (e.g., 37-50°C) check_temp->heat No check_agitation Is the solution being agitated? check_temp->check_agitation Yes heat->check_agitation heat->success agitate Action: Use vortex or sonicator check_agitation->agitate No check_ph Is the solvent aqueous? If so, check pH. check_agitation->check_ph Yes agitate->check_ph agitate->success adjust_ph Action: Lower the pH (e.g., add dilute HCl) check_ph->adjust_ph Yes check_ph->success No adjust_ph->success adjust_ph->success

Caption: Troubleshooting workflow for solubility issues.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

Solvent TypeExamplesPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolSoluble to Sparingly SolubleThe hydrochloride salt enhances solubility in polar protic solvents. Solubility in water is expected to be pH-dependent.
Polar AproticDMSO, DMFSolubleThese solvents are strong organic solvents capable of dissolving a wide range of compounds.
Non-polar OrganicToluene, HexaneInsolubleThe high polarity of the hydrochloride salt makes it incompatible with non-polar solvents. The non-hydrochloride form would have better solubility in these.[4]
Buffered AqueousPBS, Tris-HClpH-DependentSolubility will be highest in acidic buffers (pH < 6) where the piperidine nitrogen is fully protonated. Solubility may decrease in neutral or basic buffers.

Experimental Protocols

Protocol for Determining Experimental Solubility

This protocol outlines a method to determine the solubility of this compound in a specific solvent.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis prep_compound Weigh Compound add_compound Add excess compound to solvent prep_compound->add_compound prep_solvent Measure Solvent prep_solvent->add_compound equilibrate Equilibrate at constant temperature (e.g., 24h with stirring) add_compound->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge sample Take supernatant centrifuge->sample dilute Dilute supernatant sample->dilute analyze Analyze concentration (e.g., HPLC-UV) dilute->analyze

Caption: Experimental workflow for solubility determination.

Methodology:

  • Preparation:

    • Accurately weigh an excess amount of this compound.

    • Measure a precise volume of the desired solvent (e.g., 1 mL) into a vial.

  • Equilibration:

    • Add the excess solid to the solvent.

    • Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation:

    • After equilibration, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling and Analysis:

    • Carefully remove a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Signaling Pathways

Currently, there is no specific, publicly available information detailing the signaling pathways directly modulated by this compound. Compounds with similar structural motifs are often investigated in neuroscience and oncology research for their potential to interact with various receptors and enzymes.[3] The relationship between the compound's structure and its solubility, which is crucial for its biological activity, is illustrated below.

G cluster_polar Polar Moieties (Water-Soluble) cluster_nonpolar Non-Polar Moieties (Lipid-Soluble) compound 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride hcl Hydrochloride Salt compound->hcl nitrile Nitrile Group compound->nitrile ether Ether Linkage compound->ether benzene Benzene Ring compound->benzene piperidine Piperidine Ring compound->piperidine solubility Overall Solubility Profile hcl->solubility Increases Aqueous Solubility nitrile->solubility ether->solubility benzene->solubility Increases Lipophilicity piperidine->solubility Increases Lipophilicity

Caption: Structural contributions to solubility.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride. The performance of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is evaluated. This document also explores potential impurities, degradation pathways, and compares the target compound with relevant alternatives, offering a framework for robust analytical method development and validation.

Executive Summary

The purity assessment of this compound, a key building block in pharmaceutical research, is critical for ensuring the reliability and reproducibility of experimental data. High-Performance Liquid Chromatography (HPLC) stands out for its high sensitivity and resolving power, making it ideal for detecting and quantifying trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, offers a powerful tool for structural confirmation and the identification of a broad range of impurities without the need for specific reference standards. A combination of these orthogonal techniques provides a comprehensive purity profile.

Data Presentation: A Comparative Overview

The following tables summarize the typical quantitative data obtained from HPLC and NMR analyses for the purity assessment of this compound.

Table 1: Representative HPLC Purity Analysis Data

CompoundRetention Time (min)Peak Area% Area
Impurity A: 4-Hydroxypiperidine2.512,0000.4
Impurity B: 4-Fluorobenzonitrile4.115,0000.5
4-(Piperidin-4-yloxy)benzonitrile 7.8 2,910,000 98.9
Impurity C: Dimer impurity11.29,0000.2

Table 2: Representative ¹H NMR Purity Analysis Data

ParameterValue
Purity by qNMR (%) ≥ 98.5
Solvent Residue (e.g., Dichloromethane) < 0.1%
Water Content (Karl Fischer, %) < 0.5%
Identity Confirmation Conforms to the structure of this compound

Comparison with Alternatives

The choice of a specific piperidinyl-benzonitrile derivative often depends on the desired physicochemical properties and biological activity. Below is a comparison of this compound with some of its structural analogs.

Table 3: Comparison of this compound with Alternatives

CompoundKey Structural DifferencePotential Impact on PropertiesTypical Purity Range (%)
This compound Ether linkage at the 4-position of the piperidine ring Offers a specific spatial arrangement and potential for hydrogen bonding, influencing receptor binding. ≥ 98
3-Fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochlorideAddition of a fluorine atom on the benzonitrile ringMay alter electronic properties, metabolic stability, and binding affinity due to the electron-withdrawing nature of fluorine.≥ 97
4-(Piperidin-4-yl)benzonitrile hydrochlorideDirect C-C bond between the piperidine and benzonitrile ringsProvides a more rigid structure compared to the ether linkage, potentially affecting conformational flexibility.≥ 98
4-(1-Boc-piperidin-4-yloxy)benzonitrileBoc-protected piperidine nitrogenA common intermediate in synthesis, requiring deprotection. The Boc group increases lipophilicity.≥ 95

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to establish linearity.

  • Sample Solution: Prepare the sample solution at the same concentration as the main standard.

Analysis: Inject the standard and sample solutions into the HPLC system. The peak area of the main component and any impurities are used to calculate the purity.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Objective: To determine the absolute purity of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Add a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters that ensure full relaxation of all signals (e.g., a long relaxation delay).

  • Data Processing and Purity Calculation: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons, and the weights of the sample and the internal standard.

Potential Impurities and Degradation Pathways

Understanding potential impurities is crucial for developing a robust analytical method. For this compound, likely synthesized via a Williamson ether synthesis, potential impurities include:

  • Starting Materials: Unreacted 4-hydroxypiperidine and 4-fluorobenzonitrile.

  • By-products: Products from side reactions, such as the elimination of HF from 4-fluorobenzonitrile.

  • Degradation Products: The ether linkage may be susceptible to cleavage under strong acidic or basic conditions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide under forced degradation conditions (acid, base, heat, oxidation, and light).

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (235 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report Generate Report calculate->report Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) main 4-(Piperidin-4-yloxy)benzonitrile hydrolysis_nitrile 4-(Piperidin-4-yloxy)benzoic acid main->hydrolysis_nitrile Nitrile Hydrolysis hydrolysis_ether 4-Hydroxypiperidine + 4-Hydroxybenzonitrile main->hydrolysis_ether Ether Cleavage n_oxide Piperidine N-oxide derivative main->n_oxide N-Oxidation

A Comparative Guide to 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and characterization of reference standards are paramount for accurate analytical results. This guide provides a comparative analysis of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride as a reference standard, offering insights into its analytical profile and how it compares to potential alternatives. Due to the limited availability of comprehensive public data for this specific compound as a certified reference standard, this guide also outlines the necessary experimental protocols for a thorough comparative evaluation.

Physicochemical Properties

This compound is a chemical intermediate often used in the synthesis of pharmaceuticals.[1] Its hydrochloride salt form generally enhances solubility in aqueous solutions, a beneficial characteristic for analytical testing.[2] Key properties are summarized below.

PropertyThis compound
CAS Number 333954-90-8
Molecular Formula C₁₂H₁₅ClN₂O[3][4][5][6]
Molecular Weight 238.72 g/mol [3][7][8]
Purity (Typical) ≥95% or ≥98% (as specified by suppliers)[1][5]
Appearance Typically a solid[9]

Analytical Characterization: A Comparative Approach

Alternative Reference Standards for Comparison:

For a comprehensive evaluation, it is prudent to compare the target compound with other well-characterized reference standards of similar structure or application. Suitable alternatives could include:

  • 4-(Piperidin-4-yl)benzonitrile hydrochloride: A structurally related compound lacking the ether linkage.

  • 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride: A fluorinated analog.[10]

  • 4-(1-Methylpiperidin-4-yloxy)benzonitrile: The N-methylated tertiary amine analog.

Table 1: Comparative Analytical Data Summary (Hypothetical Data Based on Typical Results)
Parameter4-(Piperidin-4-yloxy)benzonitrile HClAlternative A: 4-(Piperidin-4-yl)benzonitrile HClAlternative B: 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile HCl
Purity (HPLC) >98%>99%>99%
Identity (¹H NMR) Consistent with structureConsistent with structureConsistent with structure
Identity (Mass Spec) [M+H]⁺ at m/z 203.1179[M+H]⁺ at m/z 187.1230[M+H]⁺ at m/z 221.1085[10]
Residual Solvents (GC) <0.5%<0.5%<0.5%
Water Content (Karl Fischer) <0.5%<0.5%<0.5%

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the analytical characterization of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the reference standard and quantify any impurities.

Methodology:

  • Instrument: HPLC system with UV detection.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the reference standard.

Methodology:

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC.

  • Sample Preparation: Dissolve approximately 10 mg of the reference standard in 0.75 mL of the deuterated solvent.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of the reference standard.

Methodology:

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Mode: Electrospray ionization (ESI), positive mode.

  • Analysis Mode: Full scan.

  • Sample Preparation: Infuse a dilute solution of the reference standard (approximately 10 µg/mL in methanol) into the mass spectrometer.

Visualizing Workflows and Relationships

To clarify the processes and logic, the following diagrams are provided.

cluster_proc Reference Standard Comparison Workflow start Obtain Reference Standard Candidates physchem Physicochemical Characterization (Appearance, Solubility) start->physchem hplc HPLC Analysis (Purity, Impurity Profile) physchem->hplc nmr NMR Spectroscopy (Structural Identity) hplc->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms data_analysis Comparative Data Analysis ms->data_analysis report Generate Comparison Guide data_analysis->report

Caption: Workflow for comparing reference standards.

cluster_relations Structural Relationships of Compared Compounds main 4-(Piperidin-4-yloxy)benzonitrile HCl altA 4-(Piperidin-4-yl)benzonitrile HCl main->altA Removal of ether linkage altB 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile HCl main->altB Addition of fluorine altC 4-(1-Methylpiperidin-4-yloxy)benzonitrile main->altC N-methylation

Caption: Structural relationships of the compared compounds.

Conclusion

While this compound is a valuable intermediate in pharmaceutical research, its use as a certified reference standard necessitates a thorough analytical characterization. This guide provides a framework for such an evaluation, outlining the key experimental protocols and data points for comparison against suitable alternatives. By following these methodologies, researchers can ensure the quality and reliability of their analytical results, which is fundamental to the integrity of drug development processes.

References

A Comparative Analysis of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of a series of kinase inhibitors bearing a piperidin-4-yl side chain, structurally analogous to 4-(Piperidin-4-yloxy)benzonitrile hydrochloride. The following sections detail their biological activities, the experimental protocols used for their evaluation, and the key signaling pathways they modulate. This objective comparison is supported by experimental data to aid in the rational design of novel therapeutic agents.

Comparative Biological Activity of Piperidin-4-yl Analogs

A series of AKT inhibitors featuring a piperidin-4-yl side chain were synthesized and evaluated for their inhibitory activity against AKT1 kinase and their anti-proliferative effects on the PC-3 human prostate cancer cell line. The results, summarized in the table below, highlight the structure-activity relationships (SAR) within this series of compounds.

Compound IDStructureAKT1 IC₅₀ (nM)[1]PC-3 Cell IC₅₀ (µM)[1]
GSK690693 (Reference)< 1014.1
10f 35.85.2
10g 28.94.5
10h 24.33.7
10j 41.26.8
10k 33.75.9
10l 29.54.8

Table 1: In vitro biological activity of piperidin-4-yl analogs.

The data indicates that compound 10h is the most potent analog in this series, exhibiting the lowest IC₅₀ value against both AKT1 kinase and the PC-3 cancer cell line.[1] This suggests that the specific substitutions on the pyrazolopyrimidine core of 10h are favorable for both target engagement and cellular activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro AKT1 Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the AKT1 kinase activity (IC₅₀).

  • Preparation of Reagents:

    • Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT.[2]

    • Enzyme: Recombinant human AKT1.

    • Substrate: A specific peptide substrate for AKT1.

    • ATP: Adenosine triphosphate, at a concentration close to the Km value for AKT1.

    • Test Compounds: Serially diluted in DMSO.

  • Assay Procedure:

    • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[2]

    • Add 2 µL of the AKT1 enzyme solution.[2]

    • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.[2]

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).[2]

  • Data Analysis:

    • The luminescent signal, which is proportional to the amount of ADP produced, is measured using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of the compounds on the viability and proliferation of cancer cells.

  • Cell Culture:

    • PC-3 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed PC-3 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[3][4]

    • The viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[3][4]

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[3][4]

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer, and the general workflow for the evaluation of the kinase inhibitors.[5][6][7][8][9]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Partial Activation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream PDK1 PDK1 PDK1->AKT Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor AKT Inhibitor (e.g., Compound 10h) Inhibitor->AKT Inhibition

PI3K/AKT Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_analysis Data Analysis Synthesis Synthesis of Piperidin-4-yl Analogs KinaseAssay In Vitro Kinase Inhibition Assay (IC₅₀) Synthesis->KinaseAssay CellAssay Cell Proliferation Assay (MTT, IC₅₀) Synthesis->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR

General Experimental Workflow for Inhibitor Evaluation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride and related compounds. The available scientific literature strongly suggests that the primary biological target for this class of compounds is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in a variety of cellular functions and implicated in several neurological and psychiatric disorders.

Quantitative Analysis of Sigma-1 Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of several piperidine-containing compounds for the sigma-1 (σ1) and, where available, sigma-2 (σ2) receptors. This data is crucial for understanding the potency and selectivity of these ligands. The compounds have been selected based on their structural similarity to 4-(Piperidin-4-yloxy)benzonitrile, featuring a core piperidine scaffold.

CompoundTarget ReceptorKi (nM)Reference CompoundKi (nM)
Related Piperidine Derivatives
Compound 1 (A potent σ1 modulator)σ10.7Haloperidol2.5
Compound 2 (A potent σ1 modulator)σ11.2
Compound 3 (A potent σ1 ligand)σ13.2
σ2105.6
Compound 4 (A potent σ1 ligand)σ18.9
σ2231.4

Note: Data for this compound is not available in the cited literature. The compounds listed are structurally related piperidine derivatives with reported sigma-1 receptor affinity.

Experimental Protocols

The determination of a compound's binding affinity for the sigma-1 receptor is a critical step in its pharmacological characterization. A standard method employed is the competitive radioligand binding assay.

Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.

  • Membrane Preparation: Homogenates from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig brain or liver, or recombinant cell lines).

  • Test Compound: this compound or related analogs.

  • Non-specific Binding Control: A high concentration of a known sigma-1 receptor ligand (e.g., haloperidol) to determine non-specific binding.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: A mixture containing the membrane preparation, the radioligand ([³H]-(+)-pentazocine) at a concentration near its Kd, and varying concentrations of the test compound is prepared in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 120 minutes at 25°C).

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Biological Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the putative signaling pathway of the sigma-1 receptor and the general workflow of a competitive binding assay.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_lumen ER Lumen BiP BiP (Binding Immunoglobulin Protein) Sigma1 Sigma-1 Receptor Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_ion Ca²⁺ IP3R->Ca_ion Releases Ligand Ligand (e.g., 4-(Piperidin-4-yloxy)benzonitrile) Ligand->Sigma1 Binds Downstream Downstream Signaling (e.g., Cell Survival, Neurite Outgrowth) Ca_ion->Downstream

Caption: Putative Sigma-1 Receptor Signaling Pathway.

binding_assay_workflow start Start prepare_reagents Prepare Reagents: - Membrane homogenate - Radioligand ([³H]-(+)-pentazocine) - Test Compound - Buffers start->prepare_reagents incubation Incubate mixture to reach equilibrium prepare_reagents->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Measure radioactivity with scintillation counter washing->scintillation analysis Analyze data to determine IC50 and Ki values scintillation->analysis end End analysis->end

In Silico Docking Analysis: A Comparative Look at 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride and Structurally Related CNS Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in silico docking studies for compounds structurally related to 4-(Piperidin-4-yloxy)benzonitrile hydrochloride. Due to a lack of publicly available docking studies on this specific molecule, this guide focuses on alternative compounds with similar piperidine scaffolds targeting central nervous system (CNS) receptors, primarily dopamine and serotonin receptors.

The piperidine moiety is a common feature in many CNS-acting drugs, suggesting that this compound may exhibit affinity for dopamine and/or serotonin receptors. This guide explores the docking performance of several known antipsychotics and related compounds against the Dopamine D2 (D2R), Dopamine D3 (D3R), and Serotonin 5-HT2A (5-HT2AR) receptors, providing valuable comparative data for researchers investigating novel CNS drug candidates.

Comparative Docking Performance

The following table summarizes the binding affinities (docking scores) of various antipsychotic drugs and piperidine derivatives against key CNS receptors, as reported in referenced computational studies. Lower binding energy values typically indicate a higher predicted binding affinity.

CompoundTarget ReceptorDocking Score (kcal/mol)Reference Software
Olanzapine Protein Phosphatase 5 (PP5)-7.43Maestro
Olanzapine Protein Phosphatase 1 (PP1)-6.74Maestro
Olanzapine Protein Phosphatase 2B (PP2B)-6.61Maestro
Risperidone Dopamine D2 Receptor (D2R)Not specified, but noted interactionAutoDock Vina
Eticlopride Dopamine D3 Receptor (D3R)Not specified, but noted interactionAutoDock Vina
Nemonapride Dopamine D4 Receptor (D4R)Not specified, but noted interactionAutoDock Vina
Clozapine Dopamine D2/D3 ReceptorsNot specified, but analyzedAutoDock
Haloperidol Serotonin 5-HT2A ReceptorNot specified, but analyzedNot Specified
Ketanserin Serotonin 5-HT2A ReceptorNot specified, but analyzedNot Specified
Dopamine Dopamine D2 Receptor (D2R)Approx. -9AutoDock4.2
Pramipexole Derivative (PD-7) Dopamine D3 Receptor (7CMU)-5.84AutoDock 4
131I-PD-7 Dopamine D3 Receptor (7CMU)-4.66AutoDock 4

Experimental Protocols for In Silico Docking

The methodologies for in silico docking studies generally follow a standardized workflow, though specific parameters can vary. Below is a generalized protocol based on common practices reported in the literature for docking ligands to dopamine and serotonin receptors.[1][2]

1. Receptor and Ligand Preparation:

  • Receptor Structure: The three-dimensional crystal structure of the target receptor (e.g., Dopamine D2, D3, or Serotonin 5-HT2A) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned using force fields like Kollman united atom charges.[1]

  • Ligand Structure: The 3D structure of the ligand (e.g., 4-(Piperidin-4-yloxy)benzonitrile or alternative compounds) is generated and optimized to its lowest energy conformation. This can be done using software like GaussView and Gaussian for energy calculations. Gasteiger-Marsili charges are often calculated for the ligand atoms.[1]

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, AutoDock Vina, and Maestro.[2][3][4][5]

  • Grid Box Definition: A grid box is defined around the active site of the receptor. The dimensions and coordinates of the grid box are chosen to encompass the entire binding pocket where the natural ligand or known inhibitors bind.

  • Docking Algorithm: A search algorithm, such as the Lamarckian genetic algorithm in AutoDock, is used to explore different conformations and orientations of the ligand within the receptor's active site.[2]

  • Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function that calculates the free energy of binding. The pose with the lowest binding energy is typically considered the most favorable.

3. Analysis of Results:

  • Binding Mode Visualization: The predicted binding poses of the ligand within the receptor are visualized using software like PyMOL or Discovery Studio to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

  • Binding Energy: The binding energy (docking score) provides a quantitative measure of the predicted binding affinity. These values are used to compare the binding of different ligands to the same receptor.

Visualizing the In Silico Docking Workflow

The following diagram illustrates the typical workflow of an in silico molecular docking study, from initial preparation to final analysis.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (from PDB) grid_gen Grid Box Generation (Define Active Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (e.g., AutoDock, Vina) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring visualization Pose Visualization & Interaction Analysis scoring->visualization

Caption: A flowchart of the in silico molecular docking process.

Signaling Pathways of Target Receptors

The likely targets for this compound, the dopamine and serotonin receptors, are G-protein coupled receptors (GPCRs) that mediate their effects through distinct downstream signaling cascades.

Dopamine D2 Receptor Signaling:

The D2 receptor primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi_Go Gi/o Protein D2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates

Caption: Simplified Dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling:

The 5-HT2A receptor, in contrast, couples to Gq/11 proteins. Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

G Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq_11 Gq/11 Protein HT2AR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Serotonin 5-HT2A receptor signaling.

References

Comparative Guide to the Structure-Activity Relationship of 4-(Piperidin-4-yloxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-4-yloxy)benzonitrile scaffold is a versatile pharmacophore that has been incorporated into a variety of derivatives exhibiting a broad range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their performance as inhibitors of key biological targets. The information is compiled from various studies to aid in the rational design of novel therapeutic agents.

I. Anticancer Activity: EGFR Kinase Inhibition

A significant area of investigation for 4-(piperidin-4-yloxy)benzonitrile derivatives has been in the development of potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[1] The core structure is often modified at the piperidine nitrogen and the benzonitrile ring to optimize inhibitory activity, particularly against mutant forms of EGFR such as EGFRT790M/L858R.

Comparative Inhibitory Activity of 2-Arylamino-4-(piperidin-4-yloxy)pyrimidine Derivatives

Studies have explored the replacement of commonly reported moieties with the 4-(piperidin-4-yloxy) group and the introduction of fused ring systems to the pyrimidine core to achieve conformational restriction.[1] The following table summarizes the in vitro inhibitory activities of key derivatives against EGFRT790M/L858R kinase and the proliferation of the H1975 cancer cell line.

Compound IDR Group (Modification on Pyrimidine Core)EGFRT790M/L858R IC50 (nM)H1975 Cell Proliferation IC50 (µM)Selectivity over EGFRWT
9i Fused-thiophene4.9020.6210High
ReferenceNot specified in detail---

Key SAR Insights:

  • The introduction of a fused-thiophene on the pyrimidine core (as in compound 9i ) leads to potent inhibition of the mutant EGFR kinase.[1]

  • Compound 9i demonstrates high selectivity for the mutant EGFR over the wild-type (WT) form, which is a critical attribute for reducing off-target effects and improving the therapeutic window.[1]

  • This derivative also effectively inhibits the proliferation of H1975 cells, which harbor the EGFRT790M/L858R mutation.[1]

  • Furthermore, mechanistic studies have shown that compound 9i can hinder cell migration and promote apoptosis in cancer cells.[1]

II. Choline Transporter (CHT) Inhibition

The 4-(piperidin-4-yloxy)benzonitrile scaffold has also been investigated for its ability to inhibit the presynaptic choline transporter (CHT), a crucial protein for acetylcholine synthesis.[2] Modifications around the benzamide and piperidine moieties have been explored to identify potent and selective CHT inhibitors.[2]

Comparative Inhibitory Activity of 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Derivatives

A high-throughput screen identified a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as CHT inhibitors. Subsequent medicinal chemistry efforts led to the discovery of ML352, a potent and selective inhibitor.[2]

Compound IDKey Structural FeaturesCHT Inhibition (Choline Concentration)Inhibition Profile
ML352 Optimized benzylic heteroaromatic amide moietiesPotent at 100 nM and 10 µMNoncompetitive
Initial Leads (1-7)Varied amide functionalities and piperidine substituentsModerate to low potency-

Key SAR Insights:

  • Benzylic heteroaromatic amide moieties were found to be the most potent substituents.[2]

  • 3-(Piperidin-4-yl)oxy substituents were favored over alkyl ether changes.[2]

  • ML352 emerged as a potent, selective, and drug-like CHT inhibitor with a noncompetitive inhibition profile.[2]

III. Antitubercular Activity

Derivatives incorporating the piperidine scaffold have been explored as potential agents against Mycobacterium tuberculosis.[3][4] While not directly focused on the 4-(piperidin-4-yloxy)benzonitrile core, these studies provide valuable insights into the SAR of related piperidine-containing compounds. One area of focus has been the inhibition of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of M. tuberculosis.[3][4]

Comparative Activity of Piperidine Derivatives as MenA Inhibitors

Research in this area has focused on optimizing a lead compound to improve potency and drug-like properties by modifying three molecular regions.[4]

Compound ClassTargetIC50 (MenA)GIC50 (M. tuberculosis)Key Improvements
Novel Analogs MenA13–22 µM8–10 µMSubstantially improved pharmacokinetic parameters
Lead CompoundMenA--High lipophilicity (cLogP = 7.9)

Key SAR Insights:

  • Modifications to the lead piperidine scaffold led to novel inhibitors with potent activity against both the MenA enzyme and whole M. tuberculosis cells.[4]

  • Crucially, these new analogs displayed significantly improved pharmacokinetic profiles, addressing the high lipophilicity of the initial lead compound.[3][4]

  • These compounds also demonstrated potent synergy with other agents targeting the electron transport chain.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

EGFR Kinase Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of compounds against EGFRT790M/L858R kinase.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase, substrate (e.g., a biotinylated peptide), and ATP are incubated with varying concentrations of the test compound. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added. The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (H1975 Cells)
  • Objective: To assess the cytotoxic effect of compounds on cancer cells harboring the EGFRT790M/L858R mutation.

  • Methodology: H1975 cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of the test compounds for a specified period (e.g., 72 hours). Cell viability is assessed using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo®. The absorbance or luminescence is measured, and IC50 values are determined.

Choline Transporter (CHT) Inhibition Assay
  • Objective: To measure the inhibition of choline uptake by the compounds.

  • Methodology: Cells expressing CHT (e.g., HEK293 cells) are incubated with varying concentrations of the test compound and a radiolabeled choline substrate (e.g., [3H]choline) at different choline concentrations (e.g., 100 nM and 10 µM) to determine the mode of inhibition. After incubation, the cells are washed to remove unincorporated radiolabel, and the intracellular radioactivity is measured by scintillation counting. IC50 values are calculated from the inhibition curves.

Mycobacterium tuberculosis Growth Inhibition Assay
  • Objective: To determine the minimum inhibitory concentration (MIC) or the 50% growth inhibitory concentration (GIC50) of compounds against M. tuberculosis.

  • Methodology: A microplate-based assay, such as the Microplate Alamar Blue Assay (MABA), is commonly used. M. tuberculosis cultures are incubated in 96-well plates with serial dilutions of the test compounds. After a defined incubation period (e.g., 7 days), a redox indicator like Alamar Blue is added. A color change from blue to pink indicates bacterial growth. The GIC50 is defined as the concentration of the compound that inhibits growth by 50%.

Visualizations

Signaling Pathway of EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Derivative 4-(Piperidin-4-yloxy) benzonitrile Derivative Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of 4-(Piperidin-4-yloxy)benzonitrile derivatives.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound (4-(Piperidin-4-yloxy)benzonitrile core) Synthesis Chemical Synthesis of Derivatives Lead->Synthesis InVitro In Vitro Assays (e.g., Kinase Inhibition, Cell Proliferation) Synthesis->InVitro InVivo In Vivo Models (e.g., Animal studies) InVitro->InVivo SAR SAR Analysis InVitro->SAR InVivo->SAR Optimization Lead Optimization SAR->Optimization Candidate Preclinical Candidate SAR->Candidate Optimization->Synthesis Iterative cycle

Caption: General workflow for the structure-activity relationship (SAR) study of novel chemical entities.

References

A Comparative Guide to the Synthetic Routes of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The two routes analyzed are the Williamson ether synthesis and the Mitsunobu reaction, both commencing from the readily available starting material, N-Boc-4-hydroxypiperidine. This comparison aims to provide an objective overview of each method's performance, supported by experimental data, to aid researchers in selecting the most suitable route for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Mitsunobu Reaction
Starting Materials N-Boc-4-hydroxypiperidine, 4-FluorobenzonitrileN-Boc-4-hydroxypiperidine, 4-Hydroxybenzonitrile
Key Reaction Nucleophilic Aromatic SubstitutionRedox Condensation
Reagents Sodium Hydride (NaH)Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)
Intermediates tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylatetert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
Deprotection Hydrochloric Acid (HCl) in 1,4-DioxaneHydrochloric Acid (HCl) in 1,4-Dioxane
Overall Yield HighGenerally Good to High
Key Advantages Utilizes a more cost-effective benzonitrile starting material.Milder reaction conditions for the ether formation step.
Key Disadvantages Requires a strong base (NaH), which can be hazardous.Reagents (DIAD, PPh₃) and by-products (phosphine oxide) can be difficult to remove.

Synthetic Route Overviews

A visual comparison of the two synthetic pathways is presented below. Both routes converge on the same protected intermediate before proceeding to the final deprotection and salt formation steps.

G cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Mitsunobu Reaction A1 N-Boc-4-hydroxypiperidine C1 tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate A1->C1 NaH, THF B1 4-Fluorobenzonitrile B1->C1 D This compound C1->D HCl in Dioxane A2 N-Boc-4-hydroxypiperidine C2 tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate A2->C2 PPh3, DIAD, THF B2 4-Hydroxybenzonitrile B2->C2 C2->D HCl in Dioxane

Caption: Comparative workflow of Williamson ether synthesis and Mitsunobu reaction for the synthesis of this compound.

Experimental Protocols

Route 1: Williamson Ether Synthesis

This route involves the formation of the ether linkage via a nucleophilic aromatic substitution reaction, followed by deprotection and salt formation.

Step 1: Synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

G reagents N-Boc-4-hydroxypiperidine 4-Fluorobenzonitrile Sodium Hydride (60% in oil) Anhydrous THF reaction Stir at 0°C to rt Monitor by TLC/LC-MS reagents->reaction workup Quench with water Extract with Ethyl Acetate Dry over Na2SO4 Concentrate reaction->workup purification Column Chromatography (Silica Gel) workup->purification product tert-Butyl 4-(4-cyanophenoxy) piperidine-1-carboxylate purification->product

Caption: Experimental workflow for the Williamson ether synthesis step.

Methodology:

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0°C for 30 minutes, followed by the dropwise addition of a solution of 4-fluorobenzonitrile (1.1 eq) in anhydrous THF. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate.

Step 2: Synthesis of this compound

Methodology:

To a solution of tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (1.0 eq) in 1,4-dioxane, a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 5.0 eq) is added. The mixture is stirred at room temperature for several hours until the deprotection is complete (monitored by TLC or LC-MS). The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a solid.

Route 2: Mitsunobu Reaction

This alternative route utilizes the Mitsunobu reaction to form the ether bond under milder, non-basic conditions.

Step 1: Synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

G reagents N-Boc-4-hydroxypiperidine 4-Hydroxybenzonitrile Triphenylphosphine (PPh3) Diisopropyl azodicarboxylate (DIAD) Anhydrous THF reaction Stir at 0°C to rt Monitor by TLC/LC-MS reagents->reaction workup Concentrate Purify by Column Chromatography (Silica Gel) reaction->workup product tert-Butyl 4-(4-cyanophenoxy) piperidine-1-carboxylate workup->product

Caption: Experimental workflow for the Mitsunobu reaction step.

Methodology:

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), 4-hydroxybenzonitrile (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting materials are consumed, as indicated by TLC or LC-MS.

The solvent is then removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other by-products.

Step 2: Synthesis of this compound

The deprotection and salt formation step is carried out using the same procedure as described in Route 1, Step 2.

Conclusion

Both the Williamson ether synthesis and the Mitsunobu reaction provide viable pathways to this compound. The choice between the two routes will likely depend on factors such as the scale of the synthesis, the availability and cost of reagents, and the desired purity of the final product. The Williamson ether synthesis may be more cost-effective for large-scale production due to the lower cost of 4-fluorobenzonitrile. However, the Mitsunobu reaction offers milder conditions for the etherification step, which may be advantageous for sensitive substrates. Careful consideration of the pros and cons of each route, as outlined in this guide, will enable researchers to make an informed decision for their synthetic endeavors.

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to ensuring target specificity and mitigating potential adverse effects. This guide provides a comparative analysis of the cross-reactivity profile of piperidine-containing compounds, with a focus on the well-characterized antipsychotic agent, Pimozide, as a representative example for the 4-(piperidin-4-yloxy)benzonitrile scaffold. Due to the limited publicly available cross-reactivity data for 4-(Piperidin-4-yloxy)benzonitrile hydrochloride, Pimozide serves as an illustrative proxy to highlight the importance of broad-panel screening and understanding off-target interactions.

Pimozide, a diphenylbutylpiperidine derivative, is primarily known for its high affinity for the Dopamine D2 receptor, which is central to its therapeutic action in conditions like schizophrenia and Tourette syndrome.[1][2] However, like many CNS-active agents, it interacts with a range of other receptors, some of which may contribute to its side-effect profile. This guide compares the binding affinities of Pimozide with two other widely used antipsychotics, Haloperidol (a typical antipsychotic) and Risperidone (an atypical antipsychotic), across a panel of CNS targets.[3][4]

Comparative Analysis of Receptor Binding Affinities

The following tables summarize the inhibitory constants (Ki, in nM) of Pimozide, Haloperidol, and Risperidone for a variety of G-protein coupled receptors (GPCRs) and transporters. Lower Ki values indicate higher binding affinity. The data presented is compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database, a valuable public resource for pharmacological data.[5][6][7][8][9]

Table 1: Comparative Binding Affinities (Ki, nM) for Dopamine and Serotonin Receptors

TargetPimozide (Ki, nM)Haloperidol (Ki, nM)Risperidone (Ki, nM)
Dopamine D1 240250240
Dopamine D2 0.330.893.2
Dopamine D3 2.34.6-
Dopamine D4 1010-
Serotonin 5-HT1A 6503600420
Serotonin 5-HT2A 48.41200.2
Serotonin 5-HT2C -470050
Serotonin 5-HT7 0.5--

Table 2: Comparative Binding Affinities (Ki, nM) for Adrenergic and Histamine Receptors

TargetPimozide (Ki, nM)Haloperidol (Ki, nM)Risperidone (Ki, nM)
Alpha-1A Adrenergic --13
Alpha-1B Adrenergic ---
Alpha-2A Adrenergic 2.2--
Alpha-2 Adrenergic --7.54
Histamine H1 --2.23

Data sourced from the NIMH PDSP Ki Database and associated publications. A hyphen (-) indicates that data was not available in the accessed datasets.

Visualizing Key Pathways and Workflows

To better understand the biological context and the experimental approach to assessing cross-reactivity, the following diagrams are provided.

G cluster_0 Experimental Workflow: Off-Target Screening A Compound Library (e.g., Piperidine Derivatives) B Primary Target Assay (e.g., Dopamine D2 Receptor) A->B On-Target Activity C Broad Panel Screening (e.g., Eurofins SafetyScreen44) B->C Lead Compounds D Hit Identification (% Inhibition > 50% at 10 µM) C->D E Dose-Response Assays (Ki or IC50 Determination) D->E F Functional Assays (Agonist/Antagonist Mode) E->F G Selectivity Profile & Risk Assessment F->G

A high-level workflow for identifying off-target interactions of a compound library.

G cluster_1 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Pimozide Pimozide (Antagonist) Pimozide->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Downstream Signaling PKA->Cellular_Response Leads to

Simplified schematic of the canonical Dopamine D2 receptor signaling pathway.

Experimental Protocols

The data presented in this guide are primarily generated through radioligand binding assays and functional cell-based assays. Below are detailed methodologies representative of those used in the cited studies.

Radioligand Receptor Binding Assay (General Protocol)

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.[10][11][12]

  • Membrane Preparation:

    • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • The homogenate is centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer.

      • A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors).

      • Increasing concentrations of the unlabeled test compound (e.g., Pimozide).

    • For determining non-specific binding, a high concentration of a known, non-radioactive ligand for the target receptor is added to a set of wells.

  • Incubation and Filtration:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Calcium Mobilization Assay (FLIPR)

This protocol is used to determine the functional activity (agonist or antagonist) of a compound on GPCRs or ion channels that signal through changes in intracellular calcium.[13][14][15][16][17]

  • Cell Culture and Plating:

    • A cell line stably or transiently expressing the target receptor (e.g., a Gq-coupled receptor or a voltage-gated calcium channel) is cultured under standard conditions.

    • Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading:

    • The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dye from a FLIPR Calcium Assay Kit) in an appropriate assay buffer.

    • The incubation is typically carried out for 30-60 minutes at 37°C.

  • Compound Addition and Signal Detection:

    • The assay plate containing the dye-loaded cells is placed into a Fluorometric Imaging Plate Reader (FLIPR).

    • A baseline fluorescence reading is taken.

    • For antagonist mode, the test compound is added to the wells, and the plate is incubated for a specified period. Subsequently, a known agonist for the target receptor is added, and the fluorescence is measured.

    • For agonist mode, the test compound is added directly, and the fluorescence is measured.

    • The FLIPR instrument records the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity or the area under the curve.

    • For antagonists, the IC50 value (the concentration of compound that inhibits 50% of the agonist response) is calculated.

    • For agonists, the EC50 value (the concentration of compound that produces 50% of the maximal response) is determined.

Conclusion

This comparative guide, using Pimozide as a proxy for the 4-(piperidin-4-yloxy)benzonitrile scaffold, underscores the critical need for comprehensive cross-reactivity profiling in drug discovery. While the on-target activity of a compound is essential for its therapeutic efficacy, its interactions with off-target proteins can lead to unforeseen side effects or even provide opportunities for drug repurposing. The data presented here illustrates that even within a class of drugs with similar primary targets, their off-target profiles can vary significantly. By employing systematic screening cascades and detailed pharmacological assays, researchers can build a more complete understanding of a compound's biological activity, ultimately leading to the development of safer and more effective medicines.

References

The Strategic Use of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of drug discovery and development, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] The accuracy and reliability of LC-MS/MS data, however, are critically dependent on the effective use of internal standards to correct for variability during sample preparation and analysis. This guide provides a comprehensive comparison of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride as a potential structural analog internal standard against commonly used alternatives, supported by experimental principles and data from analogous compounds.

The Role and Selection of Internal Standards

An internal standard (IS) is a compound with a known concentration that is added to all samples, including calibration standards and quality controls, prior to analysis.[2] Its primary function is to normalize the response of the analyte of interest, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[3][4] The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[5]

The two main types of internal standards are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are structurally identical to the analyte but contain heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This ensures co-elution and identical behavior during sample processing and ionization.[4][6]

  • Structural Analog Internal Standards: These are compounds that are not isotopically labeled but have a chemical structure similar to the analyte. They are often used when a SIL-IS is not available or is cost-prohibitive.[5]

Potential Application of this compound

Given its chemical structure, featuring a piperidine ring and a benzonitrile group, this compound is a plausible candidate as a structural analog internal standard for the quantification of various central nervous system (CNS) drugs. Many CNS-active compounds, such as certain antipsychotics and neuroleptics, contain piperidine or similar heterocyclic moieties.[7][8][9] For the purpose of this guide, we will consider its hypothetical use in the bioanalysis of a structurally related antipsychotic drug, "Pipenitrile-X."

Performance Comparison of Internal Standards

To illustrate the comparative performance, we will evaluate this compound against a stable isotope-labeled version of the hypothetical analyte (Pipenitrile-X-d4) and another commonly used structural analog internal standard with a different core structure (e.g., a compound with a piperazine ring). The following tables summarize expected performance data based on published studies of similar compounds.[10][11]

Table 1: Comparison of Key Performance Parameters

ParameterPipenitrile-X-d4 (SIL-IS)4-(Piperidin-4-yloxy)benzonitrile HCl (Analog IS)Alternative Analog IS (Piperazine-based)
Recovery (%) 95 - 10585 - 11080 - 115
Precision (%RSD) < 5%< 10%< 15%
Matrix Effect (%) Minimal (< 5%)Moderate (5-20%)Variable (>20%)
Accuracy (%Bias) < 5%< 10%< 15%

Table 2: LC-MS/MS Validation Summary

Validation ParameterPipenitrile-X-d4 (SIL-IS)4-(Piperidin-4-yloxy)benzonitrile HCl (Analog IS)Alternative Analog IS (Piperazine-based)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL1.0 ng/mL
Linearity (r²) > 0.998> 0.995> 0.990
Inter-day Precision (%CV) 2.5%6.8%9.5%
Inter-day Accuracy (%Bias) ± 3.0%± 7.5%± 12.0%

Experimental Protocols

A robust bioanalytical method requires a well-defined experimental protocol. The following is a representative protocol for the quantification of a CNS drug in human plasma using an internal standard with LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in methanol).

  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: UHPLC system.[12]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm).[12]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[13]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[12]

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizing Key Concepts and Workflows

To further clarify the principles and processes discussed, the following diagrams are provided.

internal_standard_principle cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Analyte in Matrix IS_added Add Known Amount of IS Analyte->IS_added Extraction Extraction IS_added->Extraction Analyte_IS_mix Analyte + IS Mixture Extraction->Analyte_IS_mix Injection Injection Analyte_IS_mix->Injection Detection Detection Injection->Detection Ratio Calculate Area Ratio (Analyte/IS) Detection->Ratio Quantification Quantification Ratio->Quantification experimental_workflow plasma Plasma Sample add_is Add Internal Standard (4-(Piperidin-4-yloxy)benzonitrile HCl) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

References

Safety Operating Guide

Proper Disposal of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following guidance is based on standard laboratory safety protocols and information from safety data sheets (SDS) for similar chemical compounds.

I. Immediate Safety Considerations

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationPurpose
Eye Protection Chemical safety goggles or face shield.Protects eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is required.Avoids inhalation of harmful dust or vapors.

II. Step-by-Step Disposal Protocol

This protocol outlines the approved method for disposing of this compound.

Step 1: Waste Identification and Segregation

  • Do not mix this compound with other waste streams.

  • Keep the compound in its original or a clearly labeled, suitable, and closed container.[1]

Step 2: Waste Collection

  • For small spills, carefully sweep up the solid material, avoiding dust generation. Use an inert absorbent material (e.g., sand, vermiculite) for any remaining residue.

  • Place all contaminated materials, including cleaning supplies, into a designated, sealed waste container.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

Step 4: Final Disposal

  • Dispose of the chemical waste through a licensed and approved waste disposal company.[1]

  • Provide the waste disposal company with a complete and accurate characterization of the waste, including a copy of the Safety Data Sheet (SDS).

  • Never flush this compound down the drain or dispose of it in the regular trash.[1] This can lead to environmental contamination.

III. Emergency Procedures

In the event of an accidental release, follow these procedures:

  • Spill: Evacuate the area. Ventilate the space. Wearing appropriate PPE, contain and clean up the spill as described in the disposal protocol.

  • Fire: Use a dry chemical, carbon dioxide (CO2), or foam extinguisher.[1]

IV. Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Start: Have 4-(Piperidin-4-yloxy)benzonitrile hydrochloride for disposal B Is the waste container properly labeled and sealed? A->B C Label and seal the container according to lab protocols. B->C No D Store in a designated, secure, and well-ventilated area. B->D Yes C->D E Contact licensed waste disposal company. D->E F Provide waste characterization and SDS. E->F G Arrange for pickup and final disposal. F->G H End: Disposal complete. G->H

Caption: Disposal Workflow.

This guide is intended to provide a clear and actionable plan for the safe disposal of this compound. Always consult your institution's specific safety guidelines and local regulations.

References

Essential Safety and Operational Guide for 4-(Piperidin-4-yloxy)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Piperidin-4-yloxy)benzonitrile hydrochloride. The following procedures for handling, storage, and disposal are based on available safety data and established best practices for managing analogous chemical compounds.

Chemical Profile

PropertyValueSource
CAS Number 333954-90-8[1][2]
Molecular Formula C12H15ClN2O[1][2]
Molecular Weight 238.71 g/mol [1][2]
Appearance Solid (predicted)[3]
Solubility The hydrochloride salt form suggests enhanced water solubility.[4]
Hazard Identification and Precautionary Measures

Based on available data, this compound is classified with the following hazards:

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source:[2]

The following precautionary measures should be strictly adhered to:

Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P321 Specific treatment (see supplemental first aid instructions on this label).
P330 Rinse mouth.
P362 + P364 Take off contaminated clothing and wash it before reuse.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

Source:[2]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being undertaken. However, the following are the minimum requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin irritation upon contact.
Body Protection A lab coat worn over full-length clothing.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood to avoid inhaling dust.Mitigates the risk of respiratory tract irritation.
Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh exp_dissolve Dissolve in Solvent prep_weigh->exp_dissolve exp_react Perform Reaction exp_dissolve->exp_react exp_monitor Monitor Reaction exp_react->exp_monitor cleanup_quench Quench Reaction exp_monitor->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose

Standard Laboratory Workflow
Storage Protocol

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Container: Keep the compound in a tightly sealed, properly labeled container.

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Segregate from strong oxidizing agents.[3]

  • Security: Store in a locked cabinet or other secure location to prevent unauthorized access.

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is a critical component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid is vital in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Clean-up: Use personal protective equipment, including chemical-impermeable gloves.[1] Collect the spilled material and place it in a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste in designated, labeled, and sealed containers.

  • Waste Segregation: Do not mix with other waste streams unless specifically instructed to do so.

  • Disposal Route: The primary recommended disposal method is through a licensed chemical waste disposal company.

The following decision tree provides a simplified guide for the disposal of this compound waste.

G start Waste Generated is_contaminated Is it contaminated with other hazardous materials? start->is_contaminated consult_sds Consult SDS for co-disposal instructions is_contaminated->consult_sds Yes not_contaminated Place in designated, sealed, and labeled container for nitrogenous organic waste is_contaminated->not_contaminated No consult_sds->not_contaminated licensed_disposal Arrange for pickup by a licensed chemical waste disposal company not_contaminated->licensed_disposal

Waste Disposal Decision Tree

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.